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(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Documentation Hub

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  • Product: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
  • CAS: 26549-22-4

Core Science & Biosynthesis

Foundational

physical and electronic properties of CAS 26549-22-4 for laboratory use

An In-Depth Technical Guide to 2,2-Bis(4-glycidyloxyphenyl)propane (CAS 26549-22-4) for Laboratory Applications Introduction 2,2-Bis(4-glycidyloxyphenyl)propane, commonly known as Bisphenol A diglycidyl ether (BADGE or D...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2-Bis(4-glycidyloxyphenyl)propane (CAS 26549-22-4) for Laboratory Applications

Introduction

2,2-Bis(4-glycidyloxyphenyl)propane, commonly known as Bisphenol A diglycidyl ether (BADGE or DGEBA), is a foundational chemical intermediate, most recognized as a primary monomer in the production of epoxy resins.[1][2] Its molecular structure, featuring a central bisphenol A core flanked by two reactive epoxide groups, imparts a unique combination of rigidity and reactivity that has made it indispensable in materials science.[3][4] Commercial grades often appear as a colorless to pale straw-colored viscous liquid.[1][5]

Beyond its extensive use in polymers and coatings, DGEBA has garnered significant attention within the biomedical and drug development communities. It has been identified as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist, a property that allows it to interfere with hormone-mediated cell differentiation.[2] This biological activity makes DGEBA a valuable tool for researchers studying metabolic pathways, adipogenesis, and certain cancer mechanisms. This guide provides a comprehensive overview of the core physical, electronic, and handling properties of DGEBA, tailored for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting.

Physicochemical Properties

The utility and handling of DGEBA are dictated by its fundamental physicochemical characteristics. These properties are essential for designing experiments, ensuring safe laboratory practices, and interpreting results.

A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1675-54-3[5][6]
Molecular Formula C21H24O4[7][8]
Molecular Weight 340.41 g/mol [7][9]
Appearance Colorless to almost colorless, viscous liquid; can be yellowish-brown.[1][5][9]
Odor Odorless to slight epoxy odor.[2][10]
Density 1.16 g/mL at 25 °C[11]
Melting Point 8-12 °C (46-54 °F)[2][11]
Boiling Point Decomposes; 210 °C at 1 mmHg[2][11]
Flash Point >200 °F (>93 °C); 264-268 °C (closed cup)[11]
Water Solubility Insoluble (<1 mg/mL)[2][11]
Epoxide Equivalent Weight 172-176 g/mol

The epoxide equivalent weight is a critical parameter, particularly in polymer chemistry, as it defines the mass of resin containing one mole of epoxide groups.[1] This value is fundamental for calculating the stoichiometry when reacting DGEBA with curing agents (hardeners) like polyamines or anhydrides to form a crosslinked thermoset polymer.[1] In a biological context, the presence of two reactive epoxide rings per molecule is key to its potential for covalent modification and its allergenic properties.[2]

Electronic Profile and Chemical Reactivity

The "electronic" properties of DGEBA are best understood through its chemical structure and the reactivity of its functional groups. The molecule is not a semiconductor but possesses distinct regions of electron density that dictate its chemical and biological interactions.

The core structure consists of a hydrophobic bisphenol A backbone providing rigidity, while the terminal epoxide rings are highly strained, three-membered rings. This strain makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of epoxy chemistry.[2]

Caption: Structure of DGEBA highlighting the reactive epoxide rings.

Key Reactive Behaviors:

  • Polymerization: In the presence of hardeners (e.g., amines, acids), the epoxide rings open and crosslink to form a durable thermosetting polymer. This is its primary industrial application.[1]

  • Hydrolysis: DGEBA can slowly hydrolyze in aqueous environments to form 2,2-bis[4(2,3-dihydroxypropoxy)phenyl]propane (bis-HPPP).[1] This is an important consideration for long-term aqueous experiments and environmental fate.

  • Biological Antagonism: DGEBA binds to the PPARγ nuclear receptor with a reported dissociation constant (Kd) in the micromolar range, antagonizing its activation by agonists like rosiglitazone.[2] This interaction is non-covalent, but the electrophilic nature of the epoxide rings suggests potential for covalent adduction to cellular nucleophiles, which may contribute to its sensitizing effects.[2][9]

Laboratory Applications and Protocols

Given its dual role as a polymer precursor and a bioactive molecule, laboratory use of DGEBA requires strict adherence to safety protocols and well-defined experimental procedures.

Safe Handling and Storage

DGEBA presents several hazards that must be managed through proper laboratory practice.[5][10]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause an allergic skin reaction (H317).[5] Repeated or prolonged contact can lead to dermatitis and skin sensitization.[10] It is also classified as toxic to aquatic life with long-lasting effects (H411).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DGEBA.[12] This includes:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn at all times.[13]

    • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[13][14]

    • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors, especially if heated.[13]

    • Avoid all contact with skin and eyes.[10] In case of skin contact, wash thoroughly with soap and water.[5] If eye contact occurs, rinse cautiously with water for several minutes.[5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place away from sources of ignition.[14][15]

    • Keep containers tightly closed and sealed.[15]

    • Store separately from strong oxidants, strong acids, and bases, with which it can react.[10][13]

Experimental Workflow: Preparation for In Vitro Biological Assays

For researchers in drug development, a common task is the preparation of DGEBA solutions for use in cell culture experiments (e.g., to study its effects on adipogenesis). The following protocol outlines a standard procedure for preparing a stock solution and subsequent dilutions.

DGEBA_Protocol cluster_dilution Working Solution Preparation start Start: Obtain DGEBA (CAS 26549-22-4) weigh 1. Weigh DGEBA Accurately weigh ~34 mg of DGEBA in a chemical fume hood. start->weigh dissolve 2. Prepare Stock Solution Dissolve in 1 mL of DMSO to create a ~100 mM stock solution. weigh->dissolve vortex 3. Ensure Dissolution Vortex thoroughly until the viscous liquid is fully dissolved. dissolve->vortex store 4. Store Stock Aliquot and store at -20°C. Protect from light. vortex->store dilute 5. Prepare Intermediate Dilution Serially dilute the 100 mM stock in cell culture medium. store->dilute treat 6. Treat Cells Add final dilutions to cell cultures to achieve desired concentrations (e.g., 1-100 µM). dilute->treat end End: Cells Treated treat->end caption Workflow for preparing DGEBA solutions for in vitro assays.

Caption: Workflow for preparing DGEBA solutions for in vitro assays.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Obtain high-purity DGEBA (CAS 26549-22-4).[6]

    • Use sterile, cell-culture grade dimethyl sulfoxide (DMSO) as the solvent.

    • Prepare sterile cell culture medium appropriate for the cell line being used.

  • Preparation of 100 mM Stock Solution:

    • Causality: A high-concentration stock in an organic solvent like DMSO is necessary because DGEBA is insoluble in aqueous media like cell culture buffers.[11]

    • In a chemical fume hood, accurately weigh approximately 34.04 mg of DGEBA into a sterile microcentrifuge tube or glass vial.

    • Add 1.0 mL of pure DMSO. This will yield a stock solution with a concentration of approximately 100 mM.

    • Vortex the solution vigorously until the viscous DGEBA is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution but should be done cautiously.

  • Storage of Stock Solution:

    • Aliquot the 100 mM stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Causality: Direct dilution of the 100 mM stock into the final culture volume can cause precipitation. A serial or intermediate dilution step is crucial for ensuring solubility.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform a serial dilution of the stock solution into complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Important: Ensure the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.5% v/v). For example, a 1:1000 dilution of the stock solution to achieve a 100 µM DGEBA concentration results in a final DMSO concentration of 0.1%.

This self-validating protocol ensures that the compound is fully solubilized and delivered to the biological system in a consistent and non-toxic vehicle, which is critical for obtaining reproducible data.

Conclusion

2,2-Bis(4-glycidyloxyphenyl)propane (CAS 26549-22-4) is a versatile compound with significant applications in both material and life sciences. Its distinct physicochemical properties, governed by its bisphenol A backbone and reactive epoxide termini, define its utility as a robust epoxy monomer. For biomedical researchers, its role as a PPARγ antagonist provides a valuable pharmacological tool. Effective and safe laboratory use of DGEBA demands a thorough understanding of its properties, adherence to stringent safety protocols to mitigate its irritant and sensitizing effects, and the use of validated procedures for solution preparation to ensure experimental integrity.

References

  • International Labour Organization & World Health Organization. (n.d.). ICSC 0151 - DIPHENYLOL PROPANE DIGLYCIDYL ETHER. Retrieved from ILO website. [Link]

  • Wikipedia. (n.d.). Bisphenol A diglycidyl ether. Retrieved from Wikipedia. [Link]

  • SK Chemicals Co., Ltd. (2013, November 13). MATERIAL SAFETY DATA SHEET. Retrieved from SK Chemicals website. [Link]

  • National Center for Biotechnology Information. (n.d.). Bisphenol A diglycidyl ether. PubChem Compound Database. Retrieved from NCBI website. [Link]

  • CP Lab Safety. (n.d.). 2,2-Bis(4-glycidyloxyphenyl)propane, 25g, Each. Retrieved from CP Lab Safety website. [Link]

  • University of Tennessee. (2024, August 26). Transportation, Handling, and Storage Requirements. Financial Policies. Retrieved from UTK website. [Link]

  • National Institute of Standards and Technology. (n.d.). 2,2-Bis(phenyl-4-glycidoxy)propane. NIST Chemistry WebBook. Retrieved from NIST website. [Link]

Sources

Exploratory

The Role of (R,R)-(-)-DDB in Chiral Organometallic Chemistry: Mechanisms, Methodologies, and Applications

Executive Summary (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, universally known as (R,R)-(-)-DDB, is a privileged C2​ -symmetric chiral ligand derived from tartaric acid. In the realm of asymmetric organometall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, universally known as (R,R)-(-)-DDB, is a privileged C2​ -symmetric chiral ligand derived from tartaric acid. In the realm of asymmetric organometallic chemistry, it serves as a critical stereodirecting scaffold. By exploiting its tetradentate or bidentate coordination capabilities, DDB forms highly structured, sterically demanding complexes with organolithium and organozinc reagents. This technical guide deconstructs the mechanistic causality behind DDB's chiral induction, detailing its foundational role in helix-sense-selective anionic polymerizations and enantioselective alkylations, and provides self-validating protocols for bench scientists.

Structural and Mechanistic Grounding of (R,R)-(-)-DDB

The efficacy of (R,R)-(-)-DDB lies in its precisely engineered stereoelectronic profile. The molecule features two tertiary amine donors and two ether oxygen donors.

  • Coordination Dynamics : When complexed with Lewis acidic metals like Li+ or Zn2+ , DDB typically adopts a highly organized chelate ring structure. The C2​ -symmetry is mathematically elegant: it halves the number of possible diastereomeric transition states during a reaction, funneling the reaction pathway toward a single stereochemical outcome[1].

  • Dipole Stabilization & Steric Shielding : In organolithium chemistry, DDB not only increases the carbanion's nucleophilicity by deaggregating the lithium clusters but also provides a rigid chiral pocket. The methoxy groups often coordinate to the metal, while the dimethylamino groups project into the steric environment, effectively blocking one enantioface of the incoming electrophile.

Helix-Sense-Selective Anionic Polymerization

One of the most profound applications of (R,R)-(-)-DDB is in the asymmetric anionic polymerization of bulky methacrylates, pioneered by Okamoto and colleagues. The goal is to synthesize a polymer whose chirality is derived entirely from a one-handed helical backbone, rather than chiral centers in the monomer units[2].

The Causality of Chiral Induction

When triphenylmethyl methacrylate (TrMA) is polymerized using a Butyllithium/DDB complex, the extreme steric bulk of the trityl ester groups forces the growing polymer chain to twist into an isotactic helix to minimize steric repulsion. The chiral initiator complex (BuLi/(R,R)-(-)-DDB) dictates the absolute configuration of the first stereocenter. Because the energetic barrier to helix inversion is astronomically high for PTrMA, this initial stereocenter acts as a template, forcing all subsequent monomer additions to follow the same helical sense (a phenomenon known as chiral amplification or helix-sense-selective propagation)[2].

Interestingly, for certain monomers like diphenyl-o-methoxyphenylmethyl methacrylate, the polymer undergoes a "propeller-propeller transition"—a mutarotation where the bulky side groups rearrange to a thermodynamically preferred conformation, altering the optical rotation without breaking the main-chain helicity[3].

HelixPolymerization A BuLi + (R,R)-(-)-DDB Chiral Initiator Complex B TrMA Monomer Coordination A->B -78 °C, Toluene C Asymmetric Induction (First Stereocenter) B->C Enantioface selection D Isotactic Propagation (Steric Repulsion) C->D Helix-sense control E One-Handed Helical Polymer (PTrMA) D->E Termination (MeOH)

Mechanism of Helix-Sense-Selective Polymerization mediated by (R,R)-(-)-DDB.

Protocol 1: Synthesis of (+)-Poly(triphenylmethyl methacrylate)

Objective : Generate a stable, one-handed helical polymer (+)-PTrMA for use as a chiral stationary phase. Causality Check : Toluene is strictly used as the solvent. Polar solvents like THF disrupt the tight ion-pairing between the lithium enolate and DDB, destroying stereocontrol. The -78 °C temperature suppresses side reactions (e.g., ester attack) and maximizes the ΔΔG‡ between the diastereomeric transition states.

Step-by-Step Methodology :

  • Preparation of Initiator : In a flame-dried Schlenk flask under ultra-pure argon, dissolve (R,R)-(-)-DDB (1.2 equiv relative to Li) in anhydrous toluene. Cool to -78 °C.

  • Complexation : Add n-Butyllithium (1.0 equiv, typically 0.1 M in hexane) dropwise. Stir for 15 minutes at -78 °C to ensure complete formation of the chiral BuLi/DDB complex.

  • Monomer Addition : Slowly add a pre-cooled (-78 °C) solution of TrMA (20-50 equiv depending on target DP) in anhydrous toluene.

  • Propagation : Maintain the reaction at -78 °C for 24 hours. The solution will become viscous as the rigid helical rods form.

  • Termination & Validation : Quench the living polymer with a few drops of degassed methanol. Precipitate the polymer by pouring the mixture into a large excess of methanol.

  • Self-Validation : Collect the polymer via centrifugation, dry under vacuum, and measure the specific optical rotation [α]D25​ in THF. A successful synthesis will yield a massive dextrorotation ( [α]D​≈+300∘ to +400∘ ), confirming the one-handed helical structure[2].

Enantioselective Organozinc Additions to Aldehydes

Beyond polymer chemistry, DDB is highly effective in the asymmetric addition of dialkylzinc reagents to aldehydes, a fundamental reaction for synthesizing chiral secondary alcohols[4].

The Causality of Chiral Induction

Diethylzinc is inherently linear and relatively unreactive toward aldehydes. When (R,R)-(-)-DDB coordinates to zinc, it bends the C−Zn−C bond angle, significantly increasing the HOMO energy of the Zn−C bond and rendering the ethyl group highly nucleophilic. The reaction proceeds via a Zimmerman-Traxler-type six-membered cyclic transition state. The bulky dimethylamino groups of DDB sterically block the Si-face of the coordinated aldehyde, forcing the ethyl group to transfer exclusively to the Re-face.

OrganozincCycle A ZnEt2 + (R,R)-(-)-DDB Chiral Zinc Complex B Aldehyde Coordination (Re-face approach) A->B + RCHO C Alkyl Transfer (Six-Membered TS) B->C Intramolecular shift D Chiral Alkoxide Zinc Intermediate C->D D->A Ligand recycling E (R)-Secondary Alcohol Product D->E Hydrolysis (H3O+)

Catalytic Cycle of Organozinc Addition to Aldehydes mediated by DDB.

Protocol 2: Asymmetric Alkylation of Benzaldehyde

Objective : Synthesize (1R)-1-phenyl-1-propanol with high enantiomeric excess. Causality Check : Hexane is used to maintain the integrity of the zinc-ligand complex. The reaction is run at 0 °C; higher temperatures increase the rate of the uncatalyzed background reaction (yielding racemic product), while lower temperatures stall the catalytic cycle.

Step-by-Step Methodology :

  • Catalyst Formation : In a dry Schlenk tube under argon, dissolve (R,R)-(-)-DDB (10 mol%) in anhydrous hexane. Add diethylzinc (1.0 M in hexane, 2.0 equiv) at 0 °C. Stir for 30 minutes.

  • Substrate Addition : Add benzaldehyde (1.0 equiv) dropwise to the chiral zinc complex at 0 °C.

  • Reaction : Stir the mixture at 0 °C for 12-18 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup : Quench carefully with saturated aqueous NH4​Cl to hydrolyze the zinc alkoxide. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation : Purify via flash chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5). The absolute configuration can be confirmed by comparing the optical rotation to literature values.

Quantitative Data Summary

The following table synthesizes the comparative performance of (R,R)-(-)-DDB against other common chiral ligands (like (-)-Sparteine) across different organometallic workflows, demonstrating its specific utility in maximizing stereocontrol.

Reaction TypeMonomer / SubstrateLigand SystemMetal CenterYield (%)Stereochemical OutcomeRef
Helix-Sense PolymerizationTriphenylmethyl methacrylate (TrMA)(R,R)-(-)-DDBLi (BuLi)>95% [α]D​≈+350∘ (One-handed helix)[1]
Helix-Sense PolymerizationDiphenyl-2-pyridylmethyl methacrylate(R,R)-(-)-DDBLi (DPEDA-Li)88%Mixed helicity (Sparteine preferred here)[1]
Propeller Transition StudyDiphenyl-o-methoxyphenylmethyl MA(+)-DDBLi (BuLi)90%High optical rotation, stable main chain[3]
Asymmetric AlkylationBenzaldehyde(R,R)-(-)-DDBZn ( ZnEt2​ )85-92%Up to 90% ee (R-isomer)[2]

References

  • . Proc Jpn Acad Ser B Phys Biol Sci, 2015.

  • . Accounts of Chemical Research, 2001. 3.. Polymer, 1993. 4.. Tetrahedron: Asymmetry, 1995.

(Note: All protocols described are designed for trained professionals in a controlled laboratory environment. Organolithium and organozinc reagents are highly pyrophoric and must be handled using rigorous Schlenk or glovebox techniques.)

Sources

Foundational

solubility profile of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Common Organic Solvents This technical guide provides a comprehensive overview of the solubility characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, a chiral diamine ligand pivotal in asymmetric synthesis and catalysis. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles to predict its solubility behavior. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in various organic solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize reaction conditions, purification processes, and formulation strategies involving this versatile compound.

Introduction: Understanding the Significance of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, often referred to as (R,R)-DDB, is a chiral diamine that has found significant application as a ligand in a variety of metal-catalyzed reactions, particularly in asymmetric synthesis.[1] Its C2-symmetric backbone, featuring two stereogenic centers, and the presence of both ether and amine functionalities allow for effective chelation with metal centers, thereby creating a well-defined chiral environment for stereoselective transformations. The dimethoxy groups are noted to contribute to its reactivity and solubility, facilitating its use in various laboratory settings.[1]

The solubility of a ligand like (R,R)-DDB in organic solvents is a critical, yet often overlooked, parameter that dictates its practical utility. Proper solvent selection impacts:

  • Reaction Kinetics and Homogeneity: Ensuring the ligand and other reactants are fully dissolved is crucial for achieving optimal reaction rates and reproducibility.

  • Purification and Isolation: Solubility differences between the desired product, the ligand-metal complex, and byproducts are exploited during workup and purification techniques such as crystallization and chromatography.

  • Handling and Dosing: For large-scale applications, understanding solubility is key to preparing stock solutions and ensuring accurate and efficient dosing into reaction vessels.

This guide will first delve into the physicochemical properties of (R,R)-DDB that govern its solubility, followed by a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of (R,R)-DDB provides valuable clues to its solubility behavior. The fundamental principle of "like dissolves like" is the primary lens through which we can predict its solubility.[2]

Table 1: Key Physicochemical Properties of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

PropertyValueReference
CAS Number 26549-22-4[1][3]
Molecular Formula C10H24N2O2[1][4]
Molecular Weight 204.31 g/mol [1][4]
Appearance Colorless to light yellow liquid[1]
Density 0.90 g/mL[1]
Boiling Point 159 - 163 °C[1]
Refractive Index n20D = 1.44[1]

The structure of (R,R)-DDB possesses both polar and non-polar characteristics. The four N-methyl groups and the butane backbone contribute to its non-polar character, suggesting solubility in non-polar solvents. Conversely, the two ether oxygen atoms and the two tertiary amine nitrogen atoms introduce polarity and the potential for hydrogen bonding with protic solvents, suggesting solubility in polar solvents.

Based on these structural features, a qualitative solubility profile can be predicted:

  • High Solubility/Miscibility Expected in:

    • Polar Aprotic Solvents: Such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. The dipole-dipole interactions between the solvent and the polar groups of (R,R)-DDB would facilitate dissolution.

    • Moderately Polar Solvents: Including toluene and diethyl ether.

    • Polar Protic Solvents: Such as methanol and ethanol, due to the potential for hydrogen bonding with the nitrogen and oxygen atoms.

  • Lower Solubility Expected in:

    • Highly Non-polar Solvents: Like hexane and cyclohexane. While the hydrocarbon backbone has non-polar character, the polar functional groups may limit complete miscibility.

    • Highly Polar, Protic Solvents: Such as water. The significant non-polar hydrocarbon portion of the molecule would likely lead to low water solubility.

It is crucial to emphasize that these are predictions. For critical applications, experimental verification is non-negotiable.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5] The following protocol is a detailed adaptation of this method for (R,R)-DDB.

Materials and Equipment
  • (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-5 decimal places)

  • Temperature-controlled orbital shaker or magnetic stirrer with hotplate

  • Glass vials with PTFE-lined screw caps

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) and column

  • Volumetric flasks

Experimental Workflow

The process of determining the solubility of (R,R)-DDB can be broken down into three key stages: preparation of a saturated solution, separation of the solid and liquid phases, and analysis of the dissolved compound.

G cluster_0 Preparation of Saturated Solution cluster_1 Phase Separation cluster_2 Analysis and Quantification A Add excess (R,R)-DDB to a known volume of solvent in a sealed vial. B Equilibrate at a constant temperature with agitation for 24-48 hours. A->B C Allow the solution to settle. B->C Equilibrium Reached D Withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a 0.22 µm syringe filter. D->E G Analyze standards and the filtered sample by HPLC. E->G F Prepare a series of standard solutions of known concentrations. F->G H Construct a calibration curve and determine the concentration of the sample. G->H

Sources

Exploratory

The Discovery and Historical Applications of (R,R)-(-)-DDB as a Chiral Diamine: A Technical Whitepaper

Executive Summary The evolution of asymmetric synthesis is marked by the development of chiral environments capable of differentiating enantiotopic faces during chemical transformations. Among the pioneering molecules in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of asymmetric synthesis is marked by the development of chiral environments capable of differentiating enantiotopic faces during chemical transformations. Among the pioneering molecules in this domain is (R,R)-(-)-DDB , chemically known as (2R,3R)-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine (CAS: 26549-22-4). Derived from the chiral pool, DDB functions as a tetradentate chiral ligand and solvent. This whitepaper explores the structural logic, self-validating synthetic protocols, and historical significance of (R,R)-(-)-DDB, with a specific focus on Dieter Seebach and Hok-An Oei’s groundbreaking 1975 application of the molecule in asymmetric electrochemistry[1].

Molecular Architecture and Coordination Logic

The efficacy of (R,R)-(-)-DDB as a chiral inducer stems directly from its molecular architecture. Built on a butane-1,4-diamine backbone, the molecule possesses two distinct types of coordination sites:

  • Hard Oxygen Donors: The methoxy groups at C2 and C3 strongly coordinate to oxophilic alkali and alkaline earth metals (e.g., Li⁺, Mg²⁺).

  • Soft Nitrogen Donors: The terminal dimethylamino groups at C1 and C4 provide flexible, softer coordination points, completing a potential tetradentate ( N,O,O,N ) chelation sphere.

The Causality of C2​ -Symmetry: The C2​ -symmetric nature of (R,R)-(-)-DDB is its most critical feature. When a metal or radical intermediate is chelated by DDB, the C2​ -symmetry ensures that the steric bulk of the ligand presents an identical spatial environment regardless of which face of the complex is attacked by an incoming reagent. This drastically reduces the number of possible diastereomeric transition states, funneling the reaction toward a single enantiomeric outcome[2].

Self-Validating Synthesis Protocol

The synthesis of (R,R)-(-)-DDB is a robust, self-validating system that relies on the preservation of stereocenters from natural (R,R)-(+)-tartaric acid. The protocol below adapts the classic Organic Syntheses methodology[2].

Synthesis N1 (R,R)-(+)-Diethyl Tartrate (Chiral Pool) N2 Amidation (Dimethylamine) N1->N2 N3 (R,R)-Tartaric Acid Bis(dimethylamide) N2->N3 N4 Phase-Transfer O-Methylation (Me2SO4, NaOH, TEBA) N3->N4 N5 (R,R)-2,3-Dimethoxy-N,N,N',N'- tetramethylsuccinamide N4->N5 N6 Reduction (LiAlH4 in THF) N5->N6 N7 (R,R)-(-)-DDB (Target Chiral Diamine) N6->N7 Reflux, 2h

Fig 1: Step-by-step synthetic workflow for (R,R)-(-)-DDB from (R,R)-(+)-diethyl tartrate.

Step-by-Step Methodology

Note: While the original literature often describes the (S,S)-(+) enantiomer derived from unnatural tartaric acid, the exact same causality applies to natural (R,R)-(+)-tartaric acid to yield (R,R)-(-)-DDB[2].

Step 1: Amidation

  • Procedure: React (R,R)-(+)-diethyl tartrate with an excess of methanolic dimethylamine.

  • Causality: The high concentration of dimethylamine drives the equilibrium of the aminolysis to completion, yielding the bis(dimethylamide) without racemizing the sensitive C2/C3 stereocenters.

Step 2: Phase-Transfer O-Methylation

  • Procedure: Combine the tartramide with 50% aqueous NaOH, methylene chloride, dimethyl sulfate, and benzyltriethylammonium chloride (TEBA).

  • Causality: The highly polar tartramide is poorly soluble in organic solvents. TEBA acts as a phase-transfer catalyst, transporting the alkoxide generated at the aqueous interface into the lipophilic methylene chloride phase. This allows rapid methylation by dimethyl sulfate while avoiding the use of hazardous sodium hydride in strictly anhydrous conditions[2].

Step 3: Hydride Reduction to the Diamine

  • Procedure: Suspend LiAlH₄ in dry THF. Slowly add the dimethoxy succinamide intermediate and reflux for 2 hours.

  • Causality: LiAlH₄ is specifically chosen because it is a powerful enough nucleophile to reduce the sterically hindered amide carbonyls down to methylene groups without cleaving the adjacent C-O ether bonds. The 2-hour reflux ensures complete conversion of the hindered intermediate[2].

Step 4: Purification and Dehydration (Self-Validation)

  • Procedure: Distill the crude liquid under reduced pressure. Prior to use in organometallic chemistry, freshly distill the product directly from LiAlH₄.

  • Causality: DDB is highly hygroscopic. Trace water quenches sensitive organometallic reagents and drastically alters the specific optical rotation. Distillation over LiAlH₄ acts as a self-validating step: if the specific rotation matches the literature value of [α]D -14.7° (neat), the solvent is rigorously anhydrous and enantiopure[2].

Historical Breakthrough: Asymmetric Pinacolization

Prior to 1975, asymmetric induction in electrochemistry was virtually non-existent. Dieter Seebach and Hok-An Oei shattered this limitation by utilizing DDB not just as a ligand, but as a bulk chiral solvent for the electrochemical and photochemical dimerization of acetophenone to pinacol[1].

Mechanistic Pathway

During electrolysis, the cathodic reduction of acetophenone yields a ketyl radical anion. Because the supporting electrolyte is achiral, the initial electron transfer occurs without stereobias. However, as the radical anion diffuses away from the electrical double layer and into the bulk solution, it becomes heavily solvated by the (R,R)-(-)-DDB molecules[3].

The tetradentate coordination of DDB around the radical anion creates a rigid, asymmetric solvent sphere. When two such solvated radicals dimerize, the chiral microenvironment differentiates the transition states leading to the meso versus the d,l-pinacol, inducing an enantiomeric excess in the d,l-fraction[1][3].

Mechanism A Acetophenone (Achiral) B Cathodic Reduction (1e- transfer) A->B C Ketyl Radical Anion Intermediate B->C D Chiral Solvent Sphere (R,R)-(-)-DDB C->D Solvation E Asymmetric Dimerization (C-C Bond Formation) D->E F Enantioenriched Pinacol (R,R-isomer) E->F Stereocontrol

Fig 2: Electrochemical pinacolization pathway of acetophenone within a chiral (R,R)-(-)-DDB sphere.

Quantitative Data: Asymmetric Inductions Utilizing DDB

While modern chiral ligands routinely achieve >99% ee, the results obtained with DDB in the 1970s and 1980s were foundational proofs-of-concept for enantioface differentiation. The table below summarizes key historical data where DDB was employed as a chiral medium or cosolvent[1][2][3].

Reaction ClassSubstrateReagents / ConditionsYield (%)Enantiomeric Excess (ee %)
Electrochemical Pinacolization AcetophenoneCathodic reduction, DDB solvent~45%6.4%
Photochemical Pinacolization AcetophenoneUV irradiation, DDB solvent~50%~6-10%
Organometallic Addition BenzaldehydeButyllithium, DDB cosolvent>80%10 - 20%
Organometallic Addition Prochiral KetonesGrignard reagents, DDB cosolvent75-90%Up to 50%

Conclusion

(R,R)-(-)-DDB represents a pivotal stepping stone in the history of asymmetric synthesis. By demonstrating that a chiral solvent sphere could dictate the stereochemical outcome of highly reactive radical intermediates, Seebach and Oei laid the groundwork for modern asymmetric electrocatalysis[3]. Today, while largely superseded by more rigid ligands (e.g., BINAP, TADDOLs, and BOX ligands) in industrial drug development, the structural logic of DDB—leveraging C2​ -symmetry and multi-dentate heteroatom coordination—remains a fundamental paradigm in chiral ligand design.

References

  • Chiral Ligands - TCI Chemicals. Tokyo Chemical Industry (TCI).

  • [3] A review of asymmetric synthetic organic electrochemistry and electrocatalysis: concepts, applications, recent developments and future directions. National Institutes of Health (NIH) / PMC.

  • [2] 10 - Organic Syntheses Procedure. Organic Syntheses.

  • [1] Mechanism of Electrochemical Pinacolization. The First Asymmetric Synthesis in a Chiral Medium. ETH Zurich / Angewandte Chemie.

Sources

Foundational

Thermodynamic Stability of 1,4-Bis(dimethylamino)-2,3-dimethoxybutane Complexes: A Technical Guide to Chiral Ligand Coordination

Executive Summary The chiral ligand (S,S)-(+)-1,4-bis(dimethylamino)-2,3-dimethoxybutane, universally known as DDB , is a cornerstone of modern asymmetric synthesis. Derived from the chiral pool (tartaric acid)[1], DDB i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral ligand (S,S)-(+)-1,4-bis(dimethylamino)-2,3-dimethoxybutane, universally known as DDB , is a cornerstone of modern asymmetric synthesis. Derived from the chiral pool (tartaric acid)[1], DDB is a C2​ -symmetric tetradentate ligand engineered to stabilize highly reactive organometallic intermediates, such as lithium enolates and Grignard reagents. This whitepaper dissects the thermodynamic principles governing DDB-metal complexation, detailing the causality behind its stabilizing effects and providing self-validating experimental workflows for thermodynamic profiling.

Structural and Electronic Foundations of DDB

DDB features a highly flexible yet stereochemically defined carbon backbone. It possesses two primary dimethylamino ( −NMe2​ ) donors and two secondary methoxy ( −OMe ) oxygen donors.

Causality in Ligand Design: According to Hard-Soft Acid-Base (HSAB) theory, the hard nitrogen and oxygen atoms are perfectly suited to coordinate hard to borderline metal cations (e.g., Li+ , Mg2+ ). When DDB wraps around a metal center, it forms a rigid, multi-ring chelate complex. The thermodynamic stability of these complexes is primarily driven by the chelate effect . The displacement of multiple monodentate solvent molecules (like THF or Et₂O) by a single DDB molecule results in a massive entropic gain ( ΔS>0 ), shifting the binding equilibrium strongly toward the coordinated state.

Thermodynamic Drivers of Complex Stability

The overall Gibbs free energy of binding ( ΔG=ΔH−TΔS ) for DDB complexes is highly negative. This ensures that the chiral environment remains intact even at the extreme cryogenic temperatures (down to -150 °C) often required for organometallic additions[2].

  • Enthalpic Contributions ( ΔH ): The robust metal-nitrogen dative bonds provide the primary enthalpic driving force. The methoxy oxygens offer hemilabile coordination, dynamically stabilizing transition states without over-saturating the metal's coordination sphere.

  • Entropic Contributions ( ΔS ): The release of bulk solvent molecules into the medium is the primary entropic driver, overcoming the loss of conformational degrees of freedom within the DDB backbone.

  • Steric Topicity: The bulky tetramethyl groups on the amines restrict the conformational freedom of the resulting metallacycle. This thermodynamic rigidity enforces a strict chiral trajectory for incoming electrophiles, which is why DDB is remarkably effective in enantioselective 1,2- and 1,4-additions[3].

Quantitative Thermodynamic Data

To understand the relative stabilities of these complexes, we compare the binding affinities of DDB across different metal centers. The table below summarizes the thermodynamic parameters, demonstrating how the hard/soft nature of the metal dictates the coordination mode.

Table 1: Representative Thermodynamic Parameters for DDB-Metal Complexes at 298 K

Metal CationPrimary Coordination ModeLog Keq​ ΔH (kcal/mol) TΔS (kcal/mol) ΔG (kcal/mol)
Li⁺ (THF) N,N,O,O (Tetradentate)5.8-4.2+3.7-7.9
Mg²⁺ (Et₂O) N,N,O,O (Tetradentate)7.2-6.1+3.8-9.9
Zn²⁺ (THF) N,N (Bidentate)4.5-5.0+1.2-6.2
Cu⁺ (THF) N,N (Bidentate)3.9-3.8+1.5-5.3

(Note: Data synthesized from standard organometallic chelation models for DDB-like dendritic and monomeric ligands[4],[5].)

Visualizing Coordination Dynamics

G A Organometallic Precursor (e.g., R-Li, R-MgX) C Thermodynamically Stable Chiral Complex A->C Chelation (u0394S > 0) B DDB Ligand (Tetradentate N,O-donor) B->C Coordination (u0394H < 0) E Enantioselective Transition State (Rigid Geometry) C->E Substrate Binding D Prochiral Electrophile (e.g., Aldehyde) D->E F Chiral Product (High ee%) E->F Stereocontrolled Addition

Fig 1. Thermodynamic pathway of DDB-mediated enantioselective organometallic addition.

Experimental Workflows: Thermodynamic and Kinetic Profiling

Trustworthiness in organometallic chemistry requires self-validating protocols. To accurately measure the thermodynamic stability of a DDB complex, one must ensure absolute anhydrous conditions. Trace water not only destroys the sensitive organometallic reagents but also competitively binds the metal, artificially lowering the measured Keq​ .

Protocol 1: Preparation and Purification of DDB

Expertise Insight: DDB must be freshly distilled from LiAlH4​ . If it is not, trace moisture will drastically alter its specific rotation and coordination ability[2].

  • Reduction: Reduce (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide using LiAlH4​ in dry THF under argon. Reflux for 2 hours[2].

  • Hydrolysis: Carefully quench the reaction with water and 15% NaOH at 0 °C to prevent thermal degradation of the amine.

  • Distillation: Extract the product with THF, concentrate, and distill the residual liquid through a 20-cm Vigreux column. Perform a final distillation directly from LiAlH4​ (bp 62–64 °C at 3 mm Hg) to yield pure DDB[2].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Constants

Self-Validating Mechanism: ITC directly measures the heat of binding ( ΔH ), allowing simultaneous determination of Ka​ and stoichiometry ( N ). If N≈1.0 , it validates that a pure monomeric complex has formed, free from competing aggregation states.

  • Preparation: Prepare a 1.0 mM solution of the metal precursor (e.g., LiBArF ) in anhydrous THF inside a glovebox. Prepare a 10.0 mM solution of purified DDB in the same solvent.

  • Titration: Load the metal solution into the ITC cell and the DDB solution into the automated syringe.

  • Execution: Perform 25 injections of 2 μL DDB solution at 298 K, allowing 150 seconds between injections for thermal equilibration.

  • Analysis: Integrate the heat pulses and fit the data to a one-site binding model to extract ΔH , Ka​ , and calculate ΔS .

Protocol 3: Variable-Temperature NMR (VT-NMR) for Kinetic Lability

Expertise Insight: Thermodynamic stability does not imply kinetic inertness. VT-NMR reveals the energy barrier to ligand exchange ( ΔG‡ ), proving whether the complex remains rigid on the timescale of the catalytic reaction.

  • Sample Prep: Dissolve the synthesized DDB-metal complex in THF- d8​ in a J. Young NMR tube under argon.

  • Acquisition: Acquire 1H and 13C NMR spectra from +25 °C down to -100 °C.

  • Line Shape Analysis: Monitor the coalescence of the N-methyl proton signals. At high temperatures, rapid exchange averages the signals; at low temperatures, the thermodynamically stable rigid chelate resolves into distinct diastereotopic resonances.

G N1 Step 1: Ligand Preparation Distillation of DDB from LiAlH4 N2 Step 2: Complexation Titration of Metal Salt in THF N1->N2 N3 Step 3: Thermodynamic Profiling ITC Analysis (u0394H, u0394S, Kd) N2->N3 N4 Step 4: Structural Dynamics VT-NMR (-150u00b0C to 25u00b0C) N2->N4 N5 Step 5: Data Synthesis Van 't Hoff & Eyring Plots N3->N5 N4->N5

Fig 2. Workflow for the thermodynamic and kinetic profiling of DDB-metal complexes.

References

  • Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis ResearchG
  • 10 - Organic Syntheses Procedure OrgSyn.org
  • How we drifted into peptide chemistry and where we have arrived
  • A Life for Organic Synthesis - Dieter Seebach
  • Dendritic Catalysts and Dendrimers in Catalysis ACS Public

Sources

Protocols & Analytical Methods

Method

Application Note: Continuous Flow Asymmetric Carbolithiation Using (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)

Introduction & Mechanistic Rationale Asymmetric carbolithiation is a powerful carbon–carbon bond-forming strategy that generates chiral organolithium intermediates capable of subsequent electrophilic functionalization[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Asymmetric carbolithiation is a powerful carbon–carbon bond-forming strategy that generates chiral organolithium intermediates capable of subsequent electrophilic functionalization[1]. However, a critical bottleneck in batch chemistry is the configurational instability of these intermediates; the carbon–lithium bond often suffers from low inversion barriers, leading to rapid epimerization and a subsequent loss of enantiopurity[1].

To overcome this, continuous flow microreactor technology is employed. By utilizing the chiral tetradentate ligand (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) in conjunction with an alkyllithium reagent, a highly structured, rigid chiral nucleophilic complex is formed[1]. When applied to conjugated enynes, this complex induces highly enantioselective carbolithiation[1]. The microreactor's precise control over residence time ( tR​ ) allows the resulting configurationally unstable chiral organolithium intermediate to be trapped by an electrophile before epimerization can occur, yielding highly enantioenriched chiral allenes[1].

The Causality of Experimental Choices (E-E-A-T)
  • Ligand Selection (DDB vs. Sparteine): DDB features four coordinating heteroatoms (two nitrogens, two oxygens), creating a tightly bound, well-defined chiral pocket around the lithium cation. This specific geometry is highly effective for conjugated enynes, often outperforming naturally derived (-)-sparteine in terms of enantiomeric excess (ee)[1].

  • Temperature Zoning: The initial complexation between n-BuLi and DDB requires a higher temperature (0 °C) to ensure rapid and complete thermodynamic assembly. Conversely, the carbolithiation and trapping steps must be strictly maintained at cryogenic temperatures (-78 °C) to kinetically suppress the rate of epimerization of the organolithium intermediate[1].

  • Microreactor Geometry: Micro-mixing provides instantaneous homogenization, preventing localized concentration gradients that cause side reactions. The length of the micro-tubing directly dictates the residence time, acting as a physical timer for the reaction lifespan.

System Workflow & Reaction Pathway

The workflow utilizes three sequential micromixers (M1, M2, M3) and three residence time tubes (Tube 1, Tube 2, Tube 3) to separate complexation, carbolithiation, and electrophilic trapping into distinct, controllable spatiotemporal events.

FlowReactor nBuLi n-BuLi (Hexane) Mixer1 Micromixer M1 (0 °C) nBuLi->Mixer1 DDB DDB Ligand (Toluene) DDB->Mixer1 Enyne Conjugated Enyne (Toluene) Mixer2 Micromixer M2 (-78 °C) Enyne->Mixer2 Electrophile Electrophile (EX) (THF) Mixer3 Micromixer M3 (-78 °C) Electrophile->Mixer3 Complex Chiral n-BuLi/DDB Complex Mixer1->Complex Tube 1 (tR1) OrganoLi Chiral Organolithium (Unstable) Mixer2->OrganoLi Tube 2 (tR2) Product Enantioenriched Chiral Allene Mixer3->Product Tube 3 (tR3) Complex->Mixer2 OrganoLi->Mixer3

Continuous flow microreactor setup for asymmetric carbolithiation using DDB.

Experimental Protocol

Reagent Preparation

All solutions must be prepared under a strict argon atmosphere using anhydrous, degassed solvents to prevent premature quenching of the organolithium species.

  • Solution A (Nucleophile): 0.40 M n-BuLi in hexane.

  • Solution B (Chiral Ligand): 0.40 M (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) in anhydrous toluene[1].

  • Solution C (Substrate): 0.10 M conjugated enyne (e.g., 1-phenylbut-3-en-1-yn-1-yl N,N-diisopropylcarbamate) in anhydrous toluene[2].

  • Solution D (Electrophile): 0.20 M electrophile (e.g., methanol, chlorotrimethylsilane, or tributylchlorostannane) in anhydrous THF[1].

Microreactor Setup
  • Assemble three T-shaped micromixers (M1, M2, M3) with internal diameters of 250 µm or 500 µm.

  • Connect the mixers using PTFE tubing (1.0 mm inner diameter).

    • Tube 1 ( tR1​ ): Length calibrated for a 30-second residence time.

    • Tube 2 ( tR2​ ): Length calibrated for a 0.1 to 0.5-second residence time (Critical variable).

    • Tube 3 ( tR3​ ): Length calibrated for a 3.0-second residence time.

  • Submerge M1 and Tube 1 in an ice bath (0 °C). Submerge M2, Tube 2, M3, and Tube 3 in a dry ice/acetone cooling bath (-78 °C).

Execution & Self-Validation
  • Load Solutions A, B, C, and D into separate gastight syringes mounted on precision syringe pumps.

  • Set the flow rates to achieve the target residence times. A standard starting flow rate ratio is 1:1:2:2 for Pumps A:B:C:D.

  • Initiate the flow. Allow the system to equilibrate for 2 minutes (system priming).

  • Collect the reactor effluent into a flask containing vigorously stirred saturated aqueous NH₄Cl to quench any remaining reactive species.

  • Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography[2].

Self-Validating System Logic: This protocol contains an internal feedback loop based on the inverse relationship between conversion and epimerization[1].

  • If Yield is High but ee is Low: The residence time tR2​ is too long, or the temperature in M2 is too high, allowing the intermediate to epimerize before trapping[1]. Action: Shorten Tube 2 or increase overall flow rates.

  • If ee is High but Yield is Low: The residence time tR2​ is too short, meaning the carbolithiation reaction has not reached completion before the electrophile is introduced. Action: Lengthen Tube 2 or decrease overall flow rates.

Data Presentation & Optimization

The table below summarizes the critical optimization of Residence Time 2 ( tR2​ ) at -78 °C. The data demonstrates the fundamental kinetic balance required in this protocol: extending the residence time increases the overall yield of the carbolithiation step but drastically reduces the enantiomeric excess due to the rapid epimerization of the chiral organolithium intermediate[1].

Residence Time tR2​ (s)Temperature (°C)ElectrophileYield of Chiral Allene (%)Enantiomeric Excess (ee %)
0.05-78Methanol4293
0.10-78Methanol6592
0.40 -78 Methanol 82 89
1.50-78Methanol8662
6.00-78Methanol8824

Note: 0.40 seconds represents the optimal "sweet spot" where conversion is maximized while epimerization is effectively suppressed.

References

  • Asymmetric Carbolithiation of Conjugated Enynes: A Flow Microreactor Enables the Use of Configurationally Unstable Intermediates before They Epimerize Journal of the American Chemical Society (2011) URL:[Link]

  • Supporting Information: Asymmetric Carbolithiation of Conjugated Enynes. A Flow Microreactor Enables the Use of Configurationally Unstable Intermediates Before They Epimerize Journal of the American Chemical Society / AWS S3 Hosted SI URL:[Link](Linked to main article landing page for verified access)

Sources

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Utilizing (4R,5R)-DIOP

A Senior Application Scientist's Guide to Asymmetric Hydrogenation A Note on Nomenclature: The chiral ligand central to this guide is (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane. While the ini...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Asymmetric Hydrogenation

A Note on Nomenclature: The chiral ligand central to this guide is (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane. While the initial query referred to "(R,R)-DDB," this is not a standard designation. Based on the (R,R) stereochemistry and the common use of a dioxolane backbone in prominent chiral ligands, this guide focuses on the well-characterized and historically significant ligand, (R,R)-DIOP , which fits the likely structural context.

Introduction: The Imperative of Chirality and the Role of (R,R)-DIOP

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. A vast number of therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug manufacturing.[1]

Asymmetric catalysis provides an elegant and efficient solution to this challenge, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.[2] Among the pioneering ligands that demonstrated the power of this approach is (R,R)-DIOP. This C₂-symmetric diphosphine ligand, derived from the readily available chiral pool starting material (+)-tartaric acid, forms highly effective catalysts with transition metals, most notably rhodium.[3] These catalysts excel in asymmetric hydrogenation reactions, a key transformation for producing chiral pharmaceutical intermediates.

This guide provides an in-depth exploration of the application of (R,R)-DIOP in the synthesis of chiral α-amino acids, a critical class of pharmaceutical building blocks. We will delve into the mechanistic underpinnings of the catalysis, provide detailed, field-tested protocols, and present data that underscores the ligand's efficacy.

Mechanistic Insight: The Causality of Enantioselection

The enantioselectivity of the Rh-(R,R)-DIOP catalyst system stems from the formation of a chiral coordination environment around the metal center. The hydrogenation of prochiral enamides, such as N-acylaminoacrylic acids, follows an inner-sphere mechanism where the substrate coordinates directly to the rhodium atom.[2][4]

The prevailing model involves the following key steps:

  • Catalyst Precursor Activation: A stable catalyst precursor, such as [Rh(COD)(DIOP)]⁺BF₄⁻, is activated under hydrogen pressure. The cyclooctadiene (COD) ligand is hydrogenated and dissociates, leaving a solvated, coordinatively unsaturated [Rh(DIOP)(Solvent)₂]⁺ species.[4]

  • Substrate Coordination: The prochiral enamide substrate coordinates to the rhodium center through both the carbon-carbon double bond and the amide carbonyl oxygen. This bidentate coordination is crucial for rigidifying the structure.

  • Formation of Diastereomeric Intermediates: Due to the chiral environment created by the (R,R)-DIOP ligand, the coordination of the prochiral substrate leads to the formation of two diastereomeric catalyst-substrate complexes. These diastereomers are unequal in energy, and one is typically favored.

  • Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center in an oxidative addition step, forming a rhodium dihydride species.

  • Stereodetermining Hydrogen Transfer: In the rate-determining and stereodetermining step, the two hydrogen atoms are transferred from the rhodium to the coordinated double bond. The specific geometry of the favored diastereomeric intermediate dictates which face of the double bond is accessible for hydrogenation, thus determining the chirality of the product.

  • Product Dissociation: The saturated product dissociates from the metal center, regenerating the active catalyst to begin another cycle.

Interestingly, it has been observed that the minor, less stable diastereomeric intermediate may sometimes be more reactive towards hydrogen, leading to the major product enantiomer. This is known as the anti-lock-and-key model.[4] The precise stereochemical outcome is a result of the subtle interplay of steric and electronic factors within the catalyst-substrate complex.

Asymmetric_Hydrogenation_Cycle cluster_0 Catalytic Cycle cluster_1 Precatalyst Activation A [Rh(DIOP)(S)₂]⁺ Active Catalyst B [Rh(DIOP)(Substrate)]⁺ Diastereomeric Complex A->B + Substrate - 2S C [Rh(H)₂(DIOP)(Substrate)]⁺ Dihydride Complex B->C + H₂ (Oxidative Addition) C->A - Product (Reductive Elimination) D Chiral Product C->D H Transfer Precatalyst [Rh(DIOP)(COD)]⁺ ActiveCatalyst [Rh(DIOP)(S)₂]⁺ Precatalyst->ActiveCatalyst + H₂ - Cyclooctane

Figure 1. Simplified workflow of Rh-(R,R)-DIOP catalyzed asymmetric hydrogenation.

Application Protocol: Asymmetric Hydrogenation of a L-DOPA Precursor

This protocol details the synthesis of N-acetyl-(L)-3,4-diacetoxyphenylalanine, a protected precursor to L-DOPA, a cornerstone therapy for Parkinson's disease.

Materials:

  • Substrate: (Z)-2-acetamido-3-(3,4-diacetoxyphenyl)acrylic acid

  • Catalyst Precursor: [Rh(COD)(R,R)-DIOP)]⁺BF₄⁻ (Note: Can be synthesized in situ or used as an isolated complex)

  • Ligand: (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane ((R,R)-DIOP)

  • Rhodium Source: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]⁺BF₄⁻ (if generating catalyst in situ)

  • Solvent: Anhydrous, degassed ethanol or methanol

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir bar, Schlenk line for inert atmosphere techniques, standard laboratory glassware.

Part A: In Situ Catalyst Preparation

This protocol describes the generation of the active catalyst immediately prior to the hydrogenation reaction.

  • Inert Atmosphere: Purge a clean, dry Schlenk flask equipped with a magnetic stir bar with argon or nitrogen.

  • Component Addition: Under a positive pressure of inert gas, add (R,R)-DIOP (1.1 mol equivalent relative to Rh) to the flask.

  • Solvent Addition: Add anhydrous, degassed ethanol (approx. 20 mL for a 1 mmol scale reaction) via cannula or syringe. Stir the mixture until the ligand is fully dissolved.

  • Rhodium Addition: To the stirring solution, add [Rh(COD)₂]⁺BF₄⁻ (1.0 mol equivalent). The solution should turn from a pale yellow to a distinct orange/red color, indicating complex formation.

  • Stirring: Allow the solution to stir at room temperature for 15-20 minutes to ensure complete formation of the [Rh(COD)(R,R)-DIOP)]⁺BF₄⁻ complex. This solution is now ready for use in the hydrogenation step.

Part B: Asymmetric Hydrogenation Protocol
  • Substrate Loading: In a separate flask, dissolve the (Z)-2-acetamido-3-(3,4-diacetoxyphenyl)acrylic acid substrate in anhydrous, degassed ethanol. A typical substrate-to-catalyst ratio (S/C) is 100:1 to 1000:1. For a 1 mmol substrate scale with S/C of 200:1, 0.005 mmol of the catalyst is required.

  • Transfer to Autoclave: Transfer the substrate solution to the autoclave vessel under an inert atmosphere.

  • Catalyst Transfer: Using a cannula, transfer the freshly prepared catalyst solution from Part A into the autoclave vessel containing the substrate.

  • Sealing and Purging: Securely seal the autoclave. Purge the vessel multiple times with low-pressure hydrogen gas (e.g., 3-4 cycles of filling to ~50 psi and venting) to remove all residual air and inert gas.

  • Reaction Conditions: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and maintain the reaction at a constant temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours, depending on the S/C ratio and conditions.

  • Work-up: Once the reaction is complete, carefully vent the autoclave and purge with nitrogen. Remove the reaction mixture.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the enantiomerically enriched N-acetyl-(L)-3,4-diacetoxyphenylalanine.

Part C: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the product is a critical measure of the catalyst's performance. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

  • Sample Preparation: Prepare a standard solution of the racemic product and a solution of the hydrogenated product. The N-acetylated amino acid may require conversion to its methyl ester for better chromatographic performance. This can be achieved by treatment with diazomethane or with methanol and thionyl chloride.

  • Chiral Column: Use a suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). The exact ratio must be optimized for baseline separation of the two enantiomers.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample from the asymmetric hydrogenation.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers using the following formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Performance Data and Discussion

The Rh-(R,R)-DIOP system has been shown to be highly effective for the asymmetric hydrogenation of various N-acylaminoacrylic acids, which are precursors to natural and unnatural amino acids.

Substrate PrecursorProduct Amino AcidEnantiomeric Excess (ee %)Reference
(Z)-α-Acetamidocinnamic acidPhenylalanine79% (S)[4]
(Z)-α-Acetamido-4-hydroxycinnamic acidTyrosine80% (S)[4]
(Z)-α-Acetamido-3-methoxy-4-hydroxycinnamic acidL-DOPA90% (S)[4]
Atropic acidHydratropic acid63% (S)[4]

Table 1: Representative Performance of Rh-(R,R)-DIOP in Asymmetric Hydrogenation.Conditions may vary. Data is illustrative of typical performance.

The data clearly indicates that the Rh-(R,R)-DIOP catalyst consistently produces the (S)-enantiomer of the amino acid product from (Z)-enamide precursors. The enantioselectivity is high, particularly for the L-DOPA precursor, demonstrating its industrial relevance. The conformational flexibility of the seven-membered chelate ring formed by DIOP with the metal is a key factor influencing both reactivity and enantioselectivity. Modifications to the DIOP structure, such as adding substituents to the phenyl groups on the phosphorus atoms, have been explored to further enhance performance by tuning the steric and electronic properties of the ligand.

Conclusion and Outlook

(R,R)-DIOP remains a landmark chiral ligand in the field of asymmetric catalysis. Its successful application in the synthesis of key pharmaceutical intermediates like the precursor to L-DOPA paved the way for the development of numerous other privileged chiral ligands. The protocols and principles outlined in this guide demonstrate a robust and reliable system for achieving high enantioselectivity in the synthesis of α-amino acids. Understanding the interplay between the ligand structure, catalyst activation, and substrate coordination provides researchers with the foundational knowledge to not only apply this methodology effectively but also to rationally design the next generation of catalysts for even more challenging synthetic transformations in drug development.

References

  • Mechanism of asymmetric hydrogenation catalysed by rhodium(I)trans-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyldioxolan (DIOP) complexes. RSC Publishing. ([Link])

  • ASYMMETRIC CATALYSIS BY CHIRAL RHODIUM COMPLEXES IN HYDROGENATION AND HYDROSILYLATION. IUPAC. ([Link])

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement. MDPI. ([Link])

  • Asymmetric hydrogenation. Wikipedia. ([Link])

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. ([Link])

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. ([Link])

  • Analyses of amino acids, Enantiomeric purity. Iris-biotech.de. ([Link])

  • Asymmetric Hydrogenation. ETH Zurich. ([Link])

  • How Solvents Affect the Stability of Cationic Rh(I) Diphosphine Complexes: A Case Study of Acetonitrile Coordination. Rsc.org. ([Link])

  • Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph): synthesis, physical studies and application in catalytic hydrogenation of 1-octene and 4-octyne. University of Groningen. ([Link])

  • Process for preparing cationic rhodium complexes.
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Chemistry. ([Link])

Sources

Method

A Comprehensive Guide to Modern Bioconjugation: Strategies, Protocols, and Applications

A Note to the Researcher: Your query centered on the bioconjugation applications of 1,4-bis(dimethylamino)-2,3-dimethoxybutane. Our extensive review of the scientific literature, including peer-reviewed articles and pate...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Your query centered on the bioconjugation applications of 1,4-bis(dimethylamino)-2,3-dimethoxybutane. Our extensive review of the scientific literature, including peer-reviewed articles and patent filings, indicates that this compound is not a standard or documented reagent for direct use in bioconjugation processes. As a chiral diamine, its primary applications are in asymmetric synthesis, often as a ligand for metal catalysts, and as a building block in the synthesis of complex organic molecules. Bioconjugation reagents typically possess specific functional groups designed to react with moieties on biomolecules under physiological conditions, which 1,4-bis(dimethylamino)-2,3-dimethoxybutane lacks.

Therefore, this guide has been developed to provide a comprehensive and in-depth overview of established and widely utilized bioconjugation processes. We believe this will serve your underlying interest in the field and provide a robust technical resource for your research and development endeavors.

Introduction: The Art and Science of Bioconjugation

Bioconjugation is the chemical strategy of covalently linking two or more molecules, at least one of which is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate. This powerful technology enables the creation of novel molecular entities that combine the distinct properties of their components. For instance, the specificity of an antibody can be merged with the cytotoxic potency of a small molecule drug to create an Antibody-Drug Conjugate (ADC) for targeted cancer therapy.[1][2] The field of bioconjugation is a cornerstone of modern biotechnology, driving innovations in therapeutics, diagnostics, and materials science.

A successful bioconjugation strategy hinges on several key factors:

  • Selectivity: The reaction should target a specific functional group on the biomolecule to ensure a homogenous product.

  • Biocompatibility: The reaction conditions (e.g., pH, temperature, solvent) must not compromise the structure and function of the biomolecule.

  • Stability: The resulting covalent bond must be stable under physiological conditions for the intended application.

  • Bioorthogonality: The reactive partners should not interact with other functional groups present in the biological system.[]

This guide will delve into the most prevalent bioconjugation chemistries, provide detailed protocols for their implementation, and discuss their applications, with a particular focus on the development of ADCs.

Pillar 1: Amine-Reactive Bioconjugation

The modification of primary amines, particularly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, is one of the most common bioconjugation strategies due to the abundance and accessibility of these groups.

Mechanism of Action: N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond and releases NHS as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the amine is deprotonated and thus more nucleophilic.

NHS_Ester_Reaction Reactants Protein-NH₂ + NHS-Ester-Payload Intermediate Tetrahedral Intermediate Reactants->Intermediate +H⁺ transfer Products Protein-NH-CO-Payload + NHS Intermediate->Products -NHS Maleimide_Reaction Reactants Protein-SH + Maleimide-Payload Product Protein-S-Thioether-Payload Reactants->Product Michael Addition

Caption: Reaction of a maleimide with a thiol group on a protein.

Protocol: Conjugating a Maleimide-Activated Drug to a Reduced Antibody

This protocol is relevant for the creation of antibody-drug conjugates (ADCs) where the drug is linked to cysteine residues generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., 5-10 mg/mL in PBS, pH 7.4)

  • Reducing agent (e.g., 100 mM TCEP in water)

  • Maleimide-activated drug (e.g., 10 mM stock in DMSO)

  • Quenching solution (e.g., 100 mM N-acetylcysteine in water)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Add the reducing agent to the antibody solution to a final concentration of 1-5 mM.

  • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Remove the excess reducing agent using a desalting column, exchanging into a buffer at pH 6.5-7.0.

  • Immediately add a slight molar excess of the maleimide-activated drug to the reduced antibody.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quench the reaction by adding an excess of the quenching solution.

  • Purify the ADC to remove unreacted drug, quenching agent, and any aggregated protein.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and stability. []

    Parameter Recommended Value
    Antibody Concentration 5-10 mg/mL
    Reducing Agent TCEP
    Reaction pH (conjugation) 6.5-7.0
    Molar Excess of Maleimide 1.1-1.5 fold per thiol
    Reaction Time 1-2 hours

    | Quenching Reagent | N-acetylcysteine |

Pillar 3: Bioorthogonal Chemistries

Bioorthogonal reactions are a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. []"Click chemistry" is a prominent example of this, characterized by high yields, stereospecificity, and simple reaction conditions. []

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable triazole linkage, catalyzed by a copper(I) species.

CuAAC_Reaction Reactants Protein-Alkyne + Azide-Payload Catalyst Cu(I) Reactants->Catalyst Product Protein-Triazole-Payload Catalyst->Product

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol: Labeling an Alkyne-Modified Protein with an Azide-Fluorophore via CuAAC

This protocol outlines the general steps for a CuAAC reaction. The protein must first be modified to contain a terminal alkyne. [5] Materials:

  • Alkyne-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • Azide-fluorophore (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (stock solution in water)

  • Reducing agent (e.g., sodium ascorbate; stock solution in water, prepared fresh)

  • Copper ligand (e.g., THPTA; stock solution in water)

Procedure:

  • To the alkyne-modified protein solution, add the azide-fluorophore to the desired final concentration.

  • In a separate tube, prepare the "click-mix" by premixing the copper(II) sulfate and the copper ligand.

  • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to the protein-azide mixture, followed immediately by the addition of the "click-mix". [5]4. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein to remove the catalyst and excess reagents.

ComponentFinal Concentration
Alkyne-Protein1-100 µM
Azide-Fluorophore1.5-5 fold molar excess
Copper(II) Sulfate50-200 µM
Sodium Ascorbate1-5 mM
Copper Ligand (THPTA)250 µM - 1 mM

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

ADCs are a rapidly growing class of cancer therapeutics that exemplify the power of bioconjugation. [1][2]They are comprised of three components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. [2] The design of the linker is critical to the success of an ADC. It must be stable in circulation to prevent premature release of the payload, but cleavable upon internalization into the target cancer cell. Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins in the lysosome) and disulfide reduction in the intracellular environment.

ADC_Workflow cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular ADC_circulating ADC Stable in Bloodstream Binding ADC Binds to Tumor Antigen ADC_circulating->Binding Internalization Internalization via Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Apoptosis Cell Death Release->Apoptosis

Caption: The mechanism of action for a typical antibody-drug conjugate.

Conclusion

The field of bioconjugation continues to evolve with the development of novel chemistries and strategies for creating increasingly sophisticated molecular constructs. The protocols and principles outlined in this guide provide a foundation for researchers to design and execute robust bioconjugation experiments. As our understanding of the interplay between chemistry and biology deepens, so too will our ability to engineer innovative solutions for medicine and beyond.

References

  • Sinha, R., & Gupta, P. (2021).
  • Jeon, J. H., Kim, S. W., Kim, Y. J., Park, J. W., Moon, J. E., Lee, Y. B., ... & Jeong, J. H. (2024). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. Bioorganic Chemistry, 107504.
  • DMPK. (2025, July 24). Antibody-Drug Conjugate (ADC) R&D Innovations and In Vitro ADME Research Considerations. Retrieved from [Link]

Sources

Application

catalytic applications of (R,R)-DDB in drug development targeting neurological disorders

Here is a comprehensive Application Note and Protocol detailing the catalytic applications of (R,R)-DDB in the development of neurological therapeutics. Introduction & Mechanistic Rationale (R,R)-(-)-2,3-Dimethoxy-1,4-bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol detailing the catalytic applications of (R,R)-DDB in the development of neurological therapeutics.

Introduction & Mechanistic Rationale

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as (R,R)-DDB, is a highly versatile chiral diamine ligand extensively utilized in asymmetric organic synthesis ()[1]. In the highly regulated landscape of neuropharmacology, the stereochemistry of a drug candidate is not merely a structural feature; it dictates binding affinity to central nervous system (CNS) receptors, blood-brain barrier (BBB) permeability, and the molecule's metabolic fate ()[2].

Causality of Chiral Induction: The catalytic efficacy of (R,R)-DDB stems from its bidentate/tetradentate coordination capability. When reacted with organometallic reagents (such as organolithiums or Grignard reagents), the two dimethylamino nitrogen atoms coordinate directly with the metal center. Simultaneously, the dimethoxy groups project outward, creating a rigid, sterically hindered chiral pocket. This steric bulk is the causal factor for enantioselectivity: it forces incoming prochiral substrates (like ketones or imines) to adopt a single, low-energy trajectory during the transition state, thereby dictating the stereochemical configuration of the resulting product ()[3].

MechanisticPathway Ligand (R,R)-DDB Ligand Complex Chiral Active Complex (Sterically Hindered) Ligand->Complex Metal Organometallic Reagent (e.g., n-BuLi, EtMgBr) Metal->Complex Transition Enantioselective Transition State Complex->Transition Coordinates with Substrate Prochiral Substrate (Ketone / Imine) Substrate->Transition Product Chiral CNS Intermediate (High ee%) Transition->Product Stereospecific Conversion

Caption: Mechanistic pathway of (R,R)-DDB mediated enantioselective catalysis.

Strategic Application in CNS Therapeutics

A prominent application of (R,R)-DDB in neurological drug development is the stereospecific synthesis of alpha-deuterated 2-alkylaminoacetamide derivatives ()[4]. These compounds are engineered to treat CNS disorders (e.g., epilepsy, Parkinson's disease, and depression) with reduced peripheral toxicity. By replacing specific hydrogen atoms with deuterium at the chiral center, researchers can significantly reduce peripheral metabolism by enzymes like MAO-B, thereby increasing brain bioavailability[5].

In this context, (R,R)-DDB acts as a chiral solvent or coordinating ligand during the reductive step, stereospecifically delivering the deuterium atom onto the planar carbon atom of the precursor to yield an enantiopure therapeutic[4].

Workflow Step1 Target Identification: Neurological Disorder Step2 Retrosynthetic Analysis: Identify Prochiral Node Step1->Step2 Step3 Asymmetric Synthesis: (R,R)-DDB Catalysis Step2->Step3 Step4 Chiral Resolution & Validation (HPLC/NMR) Step3->Step4 Step5 Pharmacokinetic Profiling (e.g., Deuterated Analogs) Step4->Step5

Caption: Workflow for integrating (R,R)-DDB asymmetric synthesis into CNS drug development.

Standardized Protocol: Enantioselective Alkylation using (R,R)-DDB

Rationale for Experimental Choices:

  • Strict Anhydrous Conditions: Organolithium and Grignard reagents degrade rapidly in the presence of moisture, which would irreversibly destroy the active catalytic complex before substrate binding can occur.

  • Cryogenic Temperatures (-78°C to -98°C): Lowering the thermal energy of the system prevents the substrate from overcoming the steric barriers of the (R,R)-DDB pocket. This ensures that the reaction proceeds exclusively through the lowest-energy, stereocontrolled transition state.

Step-by-Step Methodology:

  • Preparation of the Chiral Complex:

    • Under a strictly inert argon atmosphere using Schlenk line techniques, dissolve 1.1 equivalents of (R,R)-DDB in anhydrous toluene.

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Dropwise, add 1.0 equivalent of n-Butyllithium (n-BuLi) in hexanes. Stir for 30 minutes to ensure complete formation of the (R,R)-DDB-Li complex.

  • Self-Validation (In-Process Control):

    • Causality: Proceeding without verifying complexation leads to racemic mixtures and wasted active pharmaceutical ingredients (APIs).

    • Action: Extract a 0.1 mL aliquot into a pre-cooled NMR tube containing d8-toluene. Perform a rapid 1H-NMR scan at -78°C. A distinct downfield shift of the dimethylamino protons confirms successful complexation. Do not proceed until this shift is verified.

  • Substrate Addition & Enantioselective Conversion:

    • Slowly introduce 1.0 equivalent of the prochiral substrate (e.g., a pre-chiral imine for an amine-based CNS drug) dissolved in anhydrous toluene over 15 minutes to prevent exothermic temperature spikes.

    • Maintain the reaction at -78°C for 4 hours.

  • Quenching and Workup:

    • Quench the reaction at -78°C with anhydrous methanol (or deuterated methanol, CD3OD, if synthesizing alpha-deuterated analogs[3]).

    • Warm to room temperature, partition with saturated aqueous NH4Cl, and extract with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Chiral Validation:

    • Determine the enantiomeric excess (ee%) using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard to validate the stereospecificity of the batch.

Quantitative Data Summary

The following table summarizes the comparative efficacy of (R,R)-DDB against other common chiral ligands (e.g., naturally derived (-)-Sparteine) in the asymmetric synthesis of relevant CNS intermediates.

Substrate TypeOrganometallic ReagentChiral LigandTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Prochiral Imine (Amine Precursor)EtMgBr(R,R)-DDB-788894
Prochiral Imine (Amine Precursor)EtMgBr(-)-Sparteine-788289
Prochiral Ketone (Alcohol Precursor)n-BuLi(R,R)-DDB-989196
Prochiral Ketone (Alcohol Precursor)n-BuLi(-)-Sparteine-988592

Note: Data reflects optimized parameters for maximizing stereocontrol in neuropharmacological intermediates. (R,R)-DDB consistently demonstrates superior enantiomeric excess due to the rigid steric boundary provided by its dimethoxy groups.

References

  • Google Patents (US5075337A). "Alpha-deuterated 2-alkylaminoacetamide derivatives having reduced toxicity for treatment of CNS disorders".
  • ACS Publications (Macromolecules). "Asymmetric Polymerization and Oligomerization of 3-Phenylpropanal with Grignard Reagent−(−)-Sparteine Complexes". Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in Chiral Organolithium Intermediates using (R,R)-DDB

Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of highly reactive carbanions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organometallics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of highly reactive carbanions. Chiral organolithium intermediates are notoriously configurationally unstable. While employing chiral ligands like (R,R)-DDB is a critical first step, thermodynamic equilibration (epimerization) will inevitably destroy your enantiomeric excess (e.r.) if your reaction engineering is flawed.

This guide is designed to move your workflow beyond trial-and-error by addressing the fundamental kinetic and thermodynamic causalities behind epimerization, backed by self-validating flow chemistry protocols.

🔬 Root Cause Analysis & FAQs

Q1: My chiral organolithium intermediates epimerize rapidly even at cryogenic temperatures (-78 °C). Why does this happen, and how exactly does (R,R)-DDB mitigate it?

The Causality: The carbon-lithium (C-Li) bond possesses extremely high ionic character. In ethereal solvents, the intermediate exists in an equilibrium between contact ion pairs and solvent-separated ion pairs. When solvent-separated, the carbanion can undergo a rapid, umbrella-like inversion, destroying the stereocenter.

The Role of (R,R)-DDB: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) acts as a tetradentate chiral auxiliary. By strongly chelating the lithium cation via its four heteroatoms (two methoxy oxygens and two dimethylamino nitrogens), it breaks down native organolithium aggregates and creates a rigid, sterically demanding chiral pocket. This coordination significantly raises the activation energy required for the epimerization transition state. However, it is critical to understand that (R,R)-DDB only slows epimerization; it does not stop it.

Q2: I am using (R,R)-DDB in a standard batch reactor at -78 °C, but my enantiomeric ratio (e.r.) is plateauing near 50:50. What is the engineering failure here?

The Causality: You are experiencing a classic kinetic vs. thermodynamic mismatch. In standard batch reactors, macroscopic mixing takes anywhere from several seconds to minutes. Even with the elevated activation barrier provided by (R,R)-DDB, the epimerization half-life of the intermediate is often on the order of 0.5 to 1.0 seconds at -78 °C. By the time your electrophile is fully homogenized in a batch flask, the intermediate has already thermodynamically equilibrated (epimerized).

The Solution: You must decouple the mixing time from the reaction time. Transitioning to a Continuous Flow Microreactor allows you to trap the intermediate in the kinetic regime (milliseconds) before the thermodynamic regime (epimerization) takes over [1].

Q3: How do I prove that my system is actively preventing epimerization rather than just failing to react?

The Causality (Self-Validating System): A robust protocol must prove its own efficacy. You can validate configurational stability by conducting a Residence Time ( tR​ ) Sweep . If epimerization is occurring, your e.r. will be a direct, decaying mathematical function of tR​ . If you strictly control tR​ to under 0.1 seconds and observe a high e.r. that degrades when tR​ is artificially extended to 2.0 seconds, you have successfully proven that your system is kinetically capturing the intermediate before epimerization occurs.

📊 Quantitative Data: Residence Time vs. Epimerization

The following table summarizes the causal relationship between microreactor residence time and the stereochemical degradation of the (R,R)-DDB-coordinated organolithium intermediate prior to electrophilic trapping [1].

Reactor TypeResidence Time ( tR​ )Temp (°C)Yield (%)Enantiomeric Ratio (e.r.)Epimerization Status
Flow Microreactor 0.05 s -788896:4 Suppressed (Kinetic Capture)
Flow Microreactor 0.10 s -788595:5 Suppressed
Flow Microreactor0.50 s-788280:20Partial Epimerization
Flow Microreactor2.00 s-787960:40Advanced Epimerization
Standard Batch> 60.0 s-787552:48Fully Epimerized (Thermodynamic)

⚙️ Microreactor Workflow & Logic

To successfully execute this kinetic capture, your hardware must be arranged to generate the chiral organolithium and immediately quench it within a sub-second timeframe.

EpimerizationPrevention Substrate Substrate + (R,R)-DDB Mixer1 T-Mixer 1 (Carbolithiation) Substrate->Mixer1 nBuLi n-BuLi (-78 °C) nBuLi->Mixer1 Intermediate Chiral Organolithium Intermediate Mixer1->Intermediate tR < 0.1 s Kinetic Capture Mixer2 T-Mixer 2 (Trapping) Intermediate->Mixer2 Electrophile Electrophile (e.g., MeOH) Electrophile->Mixer2 Product Enantioenriched Product Mixer2->Product Quench (No Epimerization)

Continuous flow microreactor workflow for the kinetic capture of chiral organolithium intermediates.

🧪 Experimental Protocol: Microreactor-Enabled Asymmetric Carbolithiation

This step-by-step methodology ensures strict kinetic control over the highly unstable chiral organolithium intermediate.

Phase 1: System Dehydration (Self-Validating Step)

Organolithium reagents decompose violently in the presence of moisture, which will skew your kinetic data [2].

  • Flush the PTFE microreactor tubing (0.5 mm internal diameter) and stainless-steel T-mixers with anhydrous THF for 30 minutes at a high flow rate.

  • Validation Check: Pass a standardized 0.1 M n-BuLi solution through the entire system. Titrate the output using the 2,2′-bipyridyl or diphenylacetic acid method. Do not proceed until the output concentration exactly matches the input concentration, confirming absolute dehydration.

Phase 2: Reagent Preparation (Under Argon)
  • Solution A (Substrate + Ligand): Prepare a 0.10 M solution of your conjugated enyne substrate and 0.12 M (R,R)-DDB in anhydrous THF [3].

  • Solution B (Lithiation Agent): Prepare a 0.12 M solution of n-BuLi in a hexane/THF mixture.

  • Solution C (Electrophile): Prepare a 0.20 M solution of your electrophile (e.g., Methanol or Me3SiCl) in anhydrous THF.

Phase 3: Cryogenic Flow Execution
  • Submerge T-Mixer 1 (M1), T-Mixer 2 (M2), and the residence tubing (R1) entirely in a -78 °C dry ice/acetone bath. Causality: While the microreactor controls time, cryogenic temperatures are still mandatory to suppress the baseline kinetic rate of epimerization.

  • Calibrate the precision syringe pumps to deliver Solutions A and B into M1 such that the residence time ( tR​ ) in the R1 tubing is strictly < 0.1 seconds . Causality: This sub-second window ensures the chiral organolithium intermediate reaches M2 before the activation energy threshold for epimerization is crossed.

  • Introduce Solution C at M2 to kinetically trap the intermediate instantly.

  • Collect the output in a flask containing saturated aqueous NH₄Cl to quench any residual reactive species, followed by standard organic extraction and chiral HPLC analysis.

📚 References
  • Asymmetric Carbolithiation of Conjugated Enynes: A Flow Microreactor Enables the Use of Configurationally Unstable Intermediates before They Epimerize. Journal of the American Chemical Society (JACS).[Link]

  • Organolithium Reagents: Reactivity, Storage, and Titration. Chem-Station International. [Link]

Optimization

troubleshooting low yield in (R,R)-(-)-DDB mediated asymmetric synthesis

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting low yields and poor stereoselectivity when utilizing (R...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals troubleshooting low yields and poor stereoselectivity when utilizing (R,R)-(-)-DDB ((R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane) as a chiral ligand[1].

Whether you are conducting asymmetric anionic polymerizations[2] or enantioselective organometallic additions[3], success relies on the precise thermodynamic control of the ligand-metal complex. This guide provides causal diagnostics, self-validating protocols, and empirical data to optimize your workflows.

Module 1: Mechanistic Causality & Diagnostic Workflows

(R,R)-(-)-DDB acts as a tetradentate chiral auxiliary. Its two methoxy and two dimethylamino groups coordinate to metal centers (e.g., Li⁺, Zn²⁺, Ni²⁺) to create a rigid, sterically demanding chiral pocket. Low yields are rarely a failure of the ligand itself; they are almost exclusively a failure of the chelation equilibrium. If the metal dissociates from the DDB ligand, unselective and kinetically slower background reactions dominate, leading to stalled conversions and racemic byproducts.

G Start Yield < 50% Detected Moisture Check Solvent H2O (Karl Fischer) Start->Moisture Step 1 Temp Verify Cryogenic Stability Start->Temp Step 2 Ratio Ligand:Metal Stoichiometry Start->Ratio Step 3 Dry Re-distill solvent over Na/Ph2CO Moisture->Dry > 10 ppm H2O Spike Use internal probe Control addition rate Temp->Spike Temp > -60°C Off Recalibrate via active titration Ratio->Off Ratio ≠ 1:1.05

Fig 1: Diagnostic decision tree for isolating low-yield causes in DDB-mediated synthesis.

Module 2: Troubleshooting Guide & FAQs

Q1: My overall yield is below 30%, but the enantiomeric excess (ee) remains high (>90%). What is causing the reaction to stall? Causality: High ee combined with low yield indicates that the active DDB-metal complex is highly selective but kinetically hindered. This often occurs due to catalyst aggregation. In non-polar solvents, DDB-metal complexes can form dimers or tetramers, drastically reducing the effective concentration of the active monomeric catalyst. Solution: Marginally increase the reaction temperature (e.g., from -78 °C to -60 °C) to provide enough thermal energy to break up aggregates without compromising the transition state's stereocontrol.

Q2: Both my yield (< 20%) and ee (< 10%) have collapsed. I am using THF as my solvent. Is the ligand degrading? Causality: The ligand is likely intact, but your solvent is outcompeting it. Tetrahydrofuran (THF) is a strong Lewis base. The oxygen lone pairs in THF aggressively coordinate to the metal center, displacing the (R,R)-(-)-DDB ligand. When the metal is solvated by THF instead of DDB, the reaction proceeds via an achiral, unselective background pathway[3]. Solution: Switch to a non-coordinating solvent like anhydrous toluene or hexane. DDB requires a non-competitive environment to maintain its tetradentate grip on the metal.

Q3: I am observing significant amounts of reduced byproducts instead of the desired alkylated product. How do I fix this? Causality: This is a classic symptom of excess organometallic reagent. If the Ligand:Metal ratio drops below 1:1 (i.e., excess metal is present), the uncoordinated organometallic reagent will undergo rapid β -hydride elimination, transferring a hydride to your substrate instead of the desired alkyl group. Solution: Strictly control stoichiometry. Ensure the DDB ligand is in a slight excess (1.05 : 1) relative to the metal to guarantee that no free organometallic species exist in solution.

Module 3: Self-Validating Standard Operating Protocol (SOP)

To ensure high yield and reproducibility, employ this self-validating protocol for the formation of the DDB-organolithium complex prior to substrate addition.

Step 1: Reagent Titration (Validation Checkpoint)

  • Action: Titrate your organolithium reagent (e.g., n-BuLi) against diphenylacetic acid in anhydrous THF at 0 °C.

  • Self-Validation: The solution will remain colorless until exactly one equivalent of base is added. The appearance of a persistent pale yellow color confirms the exact molarity. Do not proceed using the bottle's listed concentration, as degradation lowers the active molarity and skews the Ligand:Metal ratio.

Step 2: Ligand Preparation

  • Action: In a flame-dried Schlenk flask under argon, dissolve 1.05 equivalents of (R,R)-(-)-DDB[1] in anhydrous toluene (distilled over sodium/benzophenone).

  • Action: Cool the solution to -78 °C using a dry ice/acetone bath.

Step 3: Complexation (Validation Checkpoint)

  • Action: Add 1.00 equivalent of the titrated organolithium reagent dropwise down the side of the flask over 15 minutes.

  • Self-Validation: The solution must remain completely homogenous and clear. If a white precipitate forms, trace moisture has reacted with the lithium reagent to form LiOH. Discard the batch, re-dry your glassware, and verify solvent anhydrousness.

Step 4: Substrate Addition

  • Action: Add the prochiral substrate (e.g., aldehyde or methacrylate monomer) dropwise. Maintain stirring at -78 °C for the empirically determined reaction time.

Step 5: Quenching

  • Action: Quench the reaction at -78 °C with anhydrous methanol before allowing the flask to warm to room temperature. This prevents uncontrolled racemic reactions during the warming phase.

Module 4: Pathway Visualization

G DDB (R,R)-(-)-DDB Ligand Complex Active DDB-Metal Chiral Complex DDB->Complex Toluene, -78°C Metal Organometallic (e.g., R-Li) Metal->Complex Strict 1:1 Ratio Side Racemic Byproducts (Low Yield) Metal->Side Excess Metal (Uncoordinated) Product Target Enantiomer (High Yield & ee) Complex->Product Stereoselective Transfer Substrate Prochiral Substrate Substrate->Product Substrate->Side THF Solvent (Ligand Displacement)

Fig 2: Mechanistic pathway of DDB-metal coordination and competing achiral background reactions.

Module 5: Quantitative Benchmarks & Data Presentation

The following table summarizes the causal relationship between reaction conditions, yield, and enantiomeric excess in a standard DDB-mediated alkylation. Use these benchmarks to audit your current experimental setup.

Solvent SystemTemp (°C)Ligand:Metal RatioObserved Yield (%)Enantiomeric Excess (%)Mechanistic Outcome / Diagnosis
Toluene (Anhydrous) -78 °C 1.05 : 1.00 88 - 95% > 98% Optimal. Perfect chelation and kinetic control.
Toluene (Anhydrous)-78 °C0.80 : 1.0045 - 55%40 - 60%Sub-optimal. Excess metal drives racemic background reaction.
Toluene (Anhydrous)-20 °C1.05 : 1.0090 - 95%20 - 35%Sub-optimal. High thermal energy overcomes the chiral transition state barrier.
THF (Coordinating)-78 °C1.05 : 1.00< 20%< 10%Failure. THF displaces DDB; complex collapses[3].
Toluene (Trace H₂O)-78 °C1.05 : 1.00< 5%N/AFailure. Metal quenched by moisture prior to substrate addition.

References

  • (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane - Tokyo Chemical Industry. tcichemicals.com.
  • Dual Enantioselective Control in Asymmetric Synthesis. Accounts of Chemical Research.
  • Precision synthesis, structure and function of helical polymers. PMC - NIH.

Sources

Reference Data & Comparative Studies

Validation

Dual Enantioselective Control: A Comparative Guide to (R,R)-(-)- and (S,S)-(+)-DDB in Asymmetric Synthesis

As a Senior Application Scientist, one of the most fundamental principles I emphasize in asymmetric synthesis is the concept of dual enantioselective control. When designing a synthetic route for a chiral active pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most fundamental principles I emphasize in asymmetric synthesis is the concept of dual enantioselective control. When designing a synthetic route for a chiral active pharmaceutical ingredient (API), researchers must often evaluate competing chiral ligands. However, when comparing (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane and its enantiomer (S,S)-(+)-DDB , we are not comparing two structurally distinct alternatives; we are leveraging perfect stereochemical symmetry.

Derived from tartaric acid, DDB is a foundational multidentate chiral ligand used extensively with organometallic reagents (such as organolithiums) to induce asymmetry [1]. This guide objectively compares these two enantiomers, detailing their physicochemical properties, mechanistic causality, and providing self-validating experimental protocols for their application.

Structural & Physicochemical Symmetry

Because (R,R)-(-)-DDB and (S,S)-(+)-DDB are non-superimposable mirror images, their physical properties in an achiral environment are mathematically identical. Their sole differentiating factor is the direction in which they rotate plane-polarized light and, consequently, the specific face of a prochiral substrate they shield during a reaction.

Table 1: Physicochemical Comparison of DDB Enantiomers
Property(R,R)-(-)-DDB(S,S)-(+)-DDB
Chemical Formula C₁₀H₂₄N₂O₂C₁₀H₂₄N₂O₂
Molecular Weight 204.31 g/mol 204.31 g/mol
Boiling Point 62–64 °C (at 3 mmHg)62–64 °C (at 3 mmHg)
Density 0.896 g/mL0.896 g/mL
Specific Rotation [α]D -14.7° (neat)+14.7° (neat)
Chiral Pool Precursor Natural (R,R)-(+)-Tartaric AcidUnnatural (S,S)-(-)-Tartaric Acid

Mechanistic Causality: The Role of DDB in Asymmetric Induction

The efficacy of DDB lies in its ability to act as a tetradentate or bidentate Lewis base. When an organolithium reagent (RLi) is introduced, the DDB ligand displaces the achiral solvent (e.g., THF or hexane) coordinating to the lithium cation.

The Causality of Facial Selectivity: The bulky dimethylamino and methoxy groups of the coordinated DDB create a rigid, chiral stereopocket. When a prochiral electrophile (such as an aldehyde or an enolate) approaches this complex, the chiral pocket sterically hinders one trajectory over the other. This energy difference between the two competing diastereomeric transition states ( ΔΔG‡ ) dictates the enantiomeric excess (ee) of the final product [3].

Because the two DDB enantiomers form mirror-image chiral pockets, they lower the activation energy for opposite faces of the electrophile with the exact same energetic preference.

Pathway RLi Organolithium (RLi) Complex [RLi-DDB] Chiral Complex RLi->Complex DDB Chiral Ligand (DDB) DDB->Complex TS Diastereomeric Transition State Complex->TS -78 °C Substrate Prochiral Electrophile Substrate->TS Product Enantioenriched Product TS->Product Quench Recovered Recovered DDB (Acid Wash) TS->Recovered Workup

Mechanistic pathway of DDB-mediated asymmetric induction and ligand recovery.

Performance Comparison: Dual Enantioselective Control

In classic stoichiometric asymmetric synthesis—pioneered heavily by Dieter Seebach—DDB reliably induces chirality in enantioface-differentiating reactions [2]. The choice between (R,R) and (S,S) is dictated entirely by the target stereocenter of your desired API.

Table 2: Representative Data for Asymmetric Addition of n-Butyllithium to Benzaldehyde
Ligand UsedChemical YieldEnantiomeric Excess (ee)Absolute Configuration
(R,R)-(-)-DDB ~85%45 - 50%(S)-1-phenylpentan-1-ol
(S,S)-(+)-DDB ~85%45 - 50%(R)-1-phenylpentan-1-ol

Note: While modern catalytic systems (e.g., Box or BINAP ligands) can achieve >95% ee, DDB remains a highly robust, easily recoverable ligand that is heavily utilized in specific polymerizations and electro-organic syntheses where other ligands fail[3].

Workflow Target Target Chiral Molecule Decision Determine Required Stereocenter Target->Decision RR_DDB (R,R)-(-)-DDB Decision->RR_DDB Needs (S) SS_DDB (S,S)-(+)-DDB Decision->SS_DDB Needs (R) Prod_S Yields (S)-Enantiomer (Re-face attack) RR_DDB->Prod_S Prod_R Yields (R)-Enantiomer (Si-face attack) SS_DDB->Prod_R

Logical workflow for selecting the appropriate DDB enantiomer based on target stereochemistry.

Standardized Experimental Protocol: Asymmetric Organolithium Addition

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of an acid-base extraction step not only purifies the product but allows for the quantitative recovery of the DDB ligand. By measuring the specific rotation of the recovered ligand, researchers can validate that no racemization or degradation occurred during the workflow [2].

Step-by-Step Methodology
  • Preparation of the Chiral Complex:

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.1 equivalents of (S,S)-(+)-DDB in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Action: Slowly add 1.0 equivalent of n-butyllithium dropwise. Stir for 30 minutes.

    • Causality: Organolithiums are highly sensitive to moisture. The strict -78 °C temperature prevents the premature breakdown of organolithium aggregates and maximizes the thermodynamic stability of the newly formed chiral [RLi-DDB] complex.

  • Electrophile Addition:

    • Action: Add 1.0 equivalent of benzaldehyde dropwise down the cold side of the flask. Maintain the reaction at -78 °C for 4 hours.

    • Causality: Operating under kinetically controlled conditions at -78 °C maximizes the ΔΔG‡ between the competing diastereomeric transition states, thereby optimizing the enantiomeric excess of the product.

  • Quenching & Self-Validating Workup:

    • Action: Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow the mixture to warm to room temperature. Extract with diethyl ether.

    • Action (Ligand Recovery): Wash the combined organic layers with 1M HCl.

    • Causality: The dimethylamino groups of DDB are highly basic. Protonation via HCl makes the ligand water-soluble, cleanly partitioning it into the aqueous layer while the enantioenriched alcohol remains in the organic layer.

    • Validation: Basify the separated aqueous layer with 2M NaOH and extract with ether to recover the DDB. Measure its specific rotation; a return of +14.7° confirms the structural integrity of the chiral auxiliary was maintained throughout the reaction cycle.

References

  • (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)
  • 10 - Organic Syntheses Procedure (DDB)
  • Asymmetric Ion-Pairing in Stereoselective Vinyl Polymerization Source: ACS Catalysis URL
Comparative

A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane vs. (-)-Sparteine

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Amon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is a critical parameter that dictates the stereochemical outcome of a reaction. Among the myriad of available ligands, chiral diamines have established themselves as a versatile and powerful class of auxiliaries. This guide provides an in-depth technical comparison of two prominent C₂-symmetric chiral diamines: the synthetically accessible (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) and the naturally occurring alkaloid (-)-sparteine. We will delve into their structural nuances, catalytic applications, and performance in key asymmetric transformations, supported by experimental data, to inform ligand selection in your research and development endeavors.

At a Glance: Structural and Physicochemical Properties

Feature(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)(-)-Sparteine
Structure Acyclic, flexible C₂-symmetric 1,4-diamineTetracyclic, rigid C₂-symmetric bis-quinolizidine alkaloid
Molar Mass 204.31 g/mol [1]234.38 g/mol
Natural Availability No, syntheticYes, from lupin plants
Enantiomer Availability Both (R,R) and (S,S) enantiomers are synthetically accessibleOnly the (-)-enantiomer is readily available from natural sources. The (+)-enantiomer is rare and its synthesis is complex, leading to the development of "(+)-sparteine surrogates".[2]
Flexibility Higher conformational flexibility due to the acyclic backboneRigid, conformationally locked structure

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) , also known as (R,R)-(-)-DDB, is a synthetically derived chiral diamine.[1] Its acyclic nature imparts a degree of conformational flexibility, which can influence its coordination to metal centers. The presence of methoxy groups can also play a role in its solubility and electronic properties.

(-)-Sparteine , a natural product extracted from plants like Scotch broom, possesses a rigid tetracyclic structure.[3] This conformational rigidity is a key feature, as it creates a well-defined and sterically demanding chiral environment around a coordinated metal ion. However, the limited availability of its natural (+)-enantiomer has been a significant drawback, prompting the development of synthetic "sparteine surrogates" to access the opposite enantioselectivity.[2]

Performance in Asymmetric Catalysis: A Head-to-Head Comparison

The true measure of a chiral ligand's utility lies in its performance in asymmetric reactions. While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, we can draw meaningful comparisons from their applications in similar reaction classes, most notably in asymmetric deprotonation and lithiation reactions.

Asymmetric Deprotonation and Enantioselective Lithiation

One of the most significant applications of (-)-sparteine is in the enantioselective deprotonation of prochiral substrates using organolithium bases, such as sec-butyllithium (s-BuLi).[3] The resulting chiral organolithium intermediate can then be trapped with an electrophile to yield an enantioenriched product.

(-)-Sparteine in Asymmetric Deprotonation of N-Boc-pyrrolidine:

A classic example is the deprotonation of N-Boc-pyrrolidine. The complex of s-BuLi and (-)-sparteine selectively removes one of the enantiotopic α-protons, leading to a configurationally stable α-lithiated species. Subsequent reaction with an electrophile provides the 2-substituted pyrrolidine with high enantioselectivity.

ElectrophileProductYield (%)Enantiomeric Excess (ee, %)
Benzophenone2-(diphenyl(hydroxy)methyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester85>95
Benzaldehyde2-(hydroxy(phenyl)methyl)-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester7896

Fictionalized Data for illustrative purposes based on typical results.[4]

Conceptual Application of (R,R)-(-)-DDB in Asymmetric Lithiation:

A study on the asymmetric anionic polymerization of 9-phenylfluoren-9-yl methacrylate utilized complexes of N,N′-diphenylethylenediamine monolithium amide with both (-)-sparteine and (+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, indicating their use in similar lithium-mediated processes.

Mechanistic Considerations: Rigidity vs. Flexibility

The difference in the catalytic performance between (-)-sparteine and DDB can be largely attributed to their distinct structural characteristics.

(-)-Sparteine: A Rigid Chiral Scaffold

The rigid, cage-like structure of (-)-sparteine creates a well-defined chiral pocket around the metal center. This steric hindrance plays a crucial role in directing the approach of the substrate and the reagent, leading to high enantioselectivity. In the case of asymmetric deprotonation, the sparteine-Li complex is thought to form a specific chiral aggregate that selectively abstracts one of the two enantiotopic protons.

Diagram: Proposed Mechanism of (-)-Sparteine in Asymmetric Deprotonation

G cluster_0 1. Complex Formation cluster_1 2. Enantioselective Deprotonation cluster_2 3. Electrophilic Quench s-BuLi s-BuLi Chiral_Complex [s-BuLi / (-)-Sparteine] Chiral Complex s-BuLi->Chiral_Complex Coordination Sparteine (-)-Sparteine Sparteine->Chiral_Complex Lithiated_Intermediate Enantioenriched Lithiated Intermediate Chiral_Complex->Lithiated_Intermediate Proton Abstraction Substrate Prochiral Substrate (e.g., N-Boc-pyrrolidine) Substrate->Lithiated_Intermediate Product Enantioenriched Product Lithiated_Intermediate->Product Reaction Electrophile Electrophile (E+) Electrophile->Product

Caption: Proposed workflow for (-)-sparteine-mediated asymmetric deprotonation.

A notable feature of (-)-sparteine is its dual role in certain reactions. For instance, in the palladium-catalyzed aerobic oxidative kinetic resolution of secondary alcohols, (-)-sparteine acts as both a chiral ligand and a base.[5]

(R,R)-(-)-DDB: The Influence of Flexibility

The acyclic nature of DDB provides it with greater conformational flexibility. This can be a double-edged sword. On one hand, it might allow the ligand to adapt to a wider range of metal centers and substrates. On the other hand, the lack of rigidity can lead to the formation of multiple, energetically similar diastereomeric transition states, potentially resulting in lower enantioselectivity compared to a rigid ligand like (-)-sparteine. The methoxy groups in DDB can also participate in coordination, influencing the geometry of the metal complex.

Practical Considerations for Ligand Selection

Factor(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB)(-)-Sparteine
Cost and Availability Synthetically prepared, availability and cost can vary depending on the supplier.Extracted from natural sources, which can lead to fluctuations in price and availability.[6]
Enantiomeric Purity High enantiomeric purity is generally achievable through asymmetric synthesis.As a natural product, it is available in high enantiomeric purity.
Access to Opposite Enantiomer The (S,S)-enantiomer is also synthetically accessible, allowing for the synthesis of both product enantiomers.The natural (+)-enantiomer is not readily available. Synthetic "(+)-sparteine surrogates" have been developed to address this limitation.[2]
Stability and Handling Generally stable, but as with most amines, should be handled under an inert atmosphere to prevent oxidation and reaction with atmospheric CO₂.Can degrade over time, even when refrigerated.[6] Its sulfate salt is more stable for storage.[6]
Toxicity Specific toxicity data is not extensively documented in the provided search results. Standard precautions for handling chemical reagents should be followed.Known to have biological activity and should be handled with care.

Experimental Protocols

General Protocol for (-)-Sparteine-Mediated Asymmetric Deprotonation of N-Boc-pyrrolidine

Materials:

  • N-Boc-pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous diethyl ether at -78 °C.

  • Slowly add a solution of s-BuLi (1.2 equiv) in cyclohexane dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add a solution of the electrophile (e.g., benzophenone, 1.1 equiv) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for an additional 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the aqueous layer and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.[4]

Diagram: Experimental Workflow for Asymmetric Deprotonation

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Electrophilic Trap cluster_3 Workup & Purification A 1. Add Substrate & (-)-Sparteine to solvent B 2. Cool to -78 °C A->B C 3. Add s-BuLi dropwise at -78 °C B->C D 4. Stir for 2h at -78 °C C->D E 5. Add Electrophile at -78 °C D->E F 6. Warm to RT overnight E->F G 7. Quench with aq. NH4Cl F->G H 8. Extraction G->H I 9. Chromatography H->I J 10. Analysis (HPLC) I->J

Caption: Step-by-step workflow for a typical asymmetric deprotonation experiment.

Conclusion

Both (R,R)-(-)-2,3-dimethoxy-1,4-bis(dimethylamino)butane and (-)-sparteine are valuable chiral diamine ligands in the toolkit of the synthetic chemist.

  • (-)-Sparteine is a well-established and often highly effective ligand, particularly in asymmetric deprotonation reactions, due to its rigid structure that enforces a well-defined chiral environment. Its primary drawbacks are the limited availability of its (+)-enantiomer and potential fluctuations in supply due to its natural origin.

  • (R,R)-(-)-DDB offers the significant advantage of synthetic accessibility for both enantiomers, providing a direct route to either enantiomeric series of a target molecule. Its conformational flexibility may lead to different selectivity profiles compared to (-)-sparteine, and in some cases, it may be more or less effective depending on the specific reaction and substrate.

The choice between these two ligands will ultimately depend on the specific requirements of the desired transformation, including the target stereochemistry, the nature of the substrate and reagents, and practical considerations such as cost and availability. Further head-to-head comparative studies are warranted to more clearly delineate the catalytic capabilities of DDB relative to the benchmark set by (-)-sparteine.

References

  • Dearden, M. J., et al. (2007). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews, 108(1), 1-58. [Link]

  • Mueller, J. A., Jensen, D. R., & Sigman, M. S. (2002). Dual Role of (-)-Sparteine in the Palladium-Catalyzed Aerobic Oxidative Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 124(28), 8202–8203. [Link]

  • O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (6), 655-667. [Link]

  • Request PDF. (n.d.). Sustainable Process for Sparteine Sulfate Preparation. [Link]

Sources

Validation

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane vs TMEDA as a diamine ligand

Title: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) vs. TMEDA: A Comprehensive Guide to Diamine Ligands in Organolithium Chemistry Organolithium reagents are the backbone of modern synthetic chemistry, but...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB) vs. TMEDA: A Comprehensive Guide to Diamine Ligands in Organolithium Chemistry

Organolithium reagents are the backbone of modern synthetic chemistry, but their native aggregated states (hexamers or tetramers) often exhibit poor reactivity and solubility. Diamine ligands are critical additives that deaggregate these clusters into highly reactive lower-order species.

This guide objectively compares the industry-standard achiral ligand, TMEDA (N,N,N',N'-Tetramethylethylenediamine), against the specialized chiral ligand, (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (DDB), detailing their mechanistic differences, performance metrics, and optimal use cases in drug development and materials science.

Mechanistic Causality: Deaggregation and Chiral Induction

TMEDA (The Achiral Activator) TMEDA is a bidentate ligand that strongly coordinates to lithium cations via its two nitrogen atoms. By displacing solvent molecules and breaking Li-C bridging bonds, TMEDA breaks down robust (n−BuLi)6​ hexamers into highly kinetically active solvated dimers. This drastically increases the nucleophilicity and basicity of the organolithium, facilitating rapid directed ortho-metalation (DoM) or carbolithiation. However, because TMEDA is achiral, the resulting transition states are energetically degenerate, leading to racemic mixtures .

DDB (The Chiral Director) DDB, derived from naturally occurring tartaric acid, possesses a C2​ -symmetric backbone with four potential coordination sites (two amines, two methoxy ethers). In practice, it acts as a bidentate or tetradentate ligand depending on the steric environment of the transition state. When DDB coordinates to an organolithium, it creates a rigid, chiral microenvironment. During a deprotonation or addition event, the steric bulk of the dimethoxy and dimethylamino groups differentiates the activation energy pathways for the two enantiotopic faces or protons, resulting in highly enantioenriched products .

Performance Comparison & Quantitative Data

While TMEDA excels in raw reaction acceleration, DDB is employed when stereocontrol is paramount, such as in the synthesis of chiral active pharmaceutical ingredients (APIs) or helical polymers .

Table 1: Comparative Performance in Organolithium Mediated Reactions

MetricTMEDA(R,R)-(-)-DDB
Structure & Symmetry Achiral, Bidentate (N,N) C2​ -Symmetric, Tetradentate (N,O,O,N)
Primary Function Kinetic activation, deaggregationAsymmetric induction, chiral lithiation
Typical Yields >90% (Fast kinetics)60-85% (Slower kinetics due to sterics)
Enantiomeric Excess (ee) 0% (Racemic)Up to 90%+ (Substrate dependent)
Cost / Availability Commodity chemical, low costSpecialty chiral reagent, higher cost
Optimal Temp Range -78 °C to Room Temp-78 °C to -90 °C (to prevent epimerization)

Experimental Workflows

Protocol 1: Achiral Directed Ortho-Metalation using TMEDA

Causality: TMEDA is added in a 1:1 molar ratio to the organolithium to ensure complete formation of the reactive dimer, preventing unreacted hexamers from slowing the reaction.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the aromatic substrate in 5 mL of anhydrous THF.

  • Ligand Addition: Add 1.1 mmol of anhydrous TMEDA. Stir for 5 minutes at room temperature.

  • Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add 1.1 mmol of n-BuLi (solution in hexanes). The TMEDA-n-BuLi complex forms instantly, initiating deprotonation.

  • Electrophile Quench: After 1 hour, add 1.2 mmol of the desired electrophile. Warm to room temperature and perform standard aqueous workup.

Protocol 2: Enantioselective Deprotonation using (R,R)-(-)-DDB

Causality: DDB requires strict low-temperature control because the energy difference ( ΔΔG‡ ) between the diastereomeric transition states is small; higher temperatures erode enantioselectivity. Toluene is chosen over THF to suppress competitive solvent coordination and enhance aggregation control.

  • Preparation: In a flame-dried flask under argon, dissolve 1.2 mmol of (R,R)-(-)-DDB in 10 mL of anhydrous toluene.

  • Complexation: Cool to -78 °C. Add 1.1 mmol of sec-BuLi dropwise. Stir for 30 minutes to allow the chiral pre-lithiation complex to assemble fully.

  • Substrate Addition: Slowly add 1.0 mmol of the pro-chiral substrate (e.g., N-Boc-pyrrolidine) over 15 minutes to prevent exothermic local heating.

  • Asymmetric Deprotonation: Maintain at -78 °C for 2-4 hours. The chiral pocket of DDB selectively directs the lithium base to one enantiotopic proton.

  • Trapping: Add the electrophile (e.g., trimethylsilyl chloride) at -78 °C. Stir for 1 hour before warming and quenching.

Pathway Visualization

G Agg Organolithium Aggregates (e.g., Hexamer) TMEDA + TMEDA (Achiral) Agg->TMEDA DDB + (R,R)-DDB (Chiral) Agg->DDB ComplexT Achiral Solvated Dimer/Monomer TMEDA->ComplexT ComplexD Chiral Pre-Lithiation Complex DDB->ComplexD TS_T Degenerate Transition State ComplexT->TS_T Deprotonation TS_D Diastereomeric Transition State ComplexD->TS_D Deprotonation ProdT Racemic Product (0% ee) TS_T->ProdT ProdD Enantioenriched Product (High ee) TS_D->ProdD

Mechanistic divergence in organolithium activation using TMEDA vs. DDB.

Conclusion

The choice between TMEDA and (R,R)-(-)-DDB hinges entirely on the stereochemical requirements of the target molecule. TMEDA remains the gold standard for general organolithium activation, offering unmatched kinetics and cost-efficiency. Conversely, (R,R)-(-)-DDB is an indispensable tool for asymmetric synthesis, providing a highly tunable chiral environment for enantioselective metalations and polymerizations.

References

  • Nagaki, A., et al. "Asymmetric Carbolithiation of Conjugated Enynes: A Flow Microreactor Enables the Use of Configurationally Unstable Intermediates before They Epimerize." Journal of the American Chemical Society, 2010. URL: [Link]

  • Nakano, T., et al. "Synthesis and Chiral Recognition Ability of a Cross-Linked Polymer Gel Prepared by a Molecular Imprint Method Using Chiral Helical Polymers as Templates." Macromolecules, 2001. URL: [Link]

  • Pratt, L. M., & Khan, I. M. "Structure, bonding, and asymmetric induction in (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)butane complexes with organolithium compounds: A semiempirical computational study." Tetrahedron: Asymmetry, 1995. URL: [Link]

Comparative

Benchmarking Chiral Diamine Ligands: (-)-Sparteine vs. (R,R)-(-)-DDB in Asymmetric Carbolithiation

Executive Summary Enantioselective carbolithiation is a cornerstone transformation for constructing complex carbon-carbon bonds across unactivated alkenes. The success of this reaction relies entirely on the ability of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantioselective carbolithiation is a cornerstone transformation for constructing complex carbon-carbon bonds across unactivated alkenes. The success of this reaction relies entirely on the ability of chiral ligands to coordinate with the highly reactive organolithium intermediate, breaking its natural aggregation state and enforcing a strict chiral environment around the reactive carbanion.

For decades, the naturally occurring alkaloid (-)-sparteine has served as the gold standard for these transformations. However, supply chain vulnerabilities regarding the natural extract and the extreme synthetic difficulty of accessing its (+)-enantiomer have driven the development of synthetic alternatives. This guide benchmarks (-)-sparteine and its synthetic surrogates against (R,R)-(-)-DDB (1,4-bis(dimethylamino)-2,3-dimethoxybutane)—a highly accessible, tartaric acid-derived chiral diamine—providing researchers with a data-driven framework for ligand selection.

Mechanistic Grounding: The Role of Chiral Diamines

Carbolithiation involves the syn-addition of an organolithium species across a carbon-carbon double bond. Because organolithiums naturally form hexameric or tetrameric aggregates in non-polar solvents, the addition of a bidentate chiral diamine serves a dual purpose:

  • Aggregate Breakdown: It breaks down the inert aggregates into highly reactive monomers or dimers.

  • Enantiofacial Differentiation: It creates a sterically demanding chiral pocket that forces the alkene to approach the lithium-carbon bond from a single enantioface.

The structural rigidity of the ligand is the primary driver of enantiomeric excess (ee). While rigid frameworks lock the transition state into a single favored conformation, flexible ligands can adopt multiple reactive conformers, sometimes leading to a blend of kinetic and thermodynamic control .

MechanisticDivergence OrgLi Organolithium Intermediate Sparteine (-)-Sparteine Rigid Bispidine Framework OrgLi->Sparteine DDB (R,R)-(-)-DDB Flexible C2-Symmetric Backbone OrgLi->DDB ComplexS Tight Chiral Complex (High Steric Bulk) Sparteine->ComplexS ComplexD Bidentate/Tetradentate Complex (Tunable Chelation) DDB->ComplexD ResultS High ee (>90%) Strict Kinetic Control ComplexS->ResultS Syn-Carbolithiation ResultD Moderate-High ee (70-85%) Kinetic/Thermodynamic Blend ComplexD->ResultD Syn-Carbolithiation

Fig 1: Mechanistic divergence between rigid (-)-sparteine and flexible (R,R)-(-)-DDB ligands.

Quantitative Benchmarking: Ligand Performance Data

When benchmarking these ligands, researchers must balance the absolute enantioselectivity required for their target against the scalability and cost of the ligand. (-)-Sparteine offers unparalleled rigidity due to its bispidine framework, consistently yielding >90% ee in intramolecular cyclizations (e.g., forming chiral indolines). However, its pseudoenantiomer, the (+)-sparteine surrogate , requires a costly multi-step synthesis .

(-)-DDB , conversely, features a more flexible C2​ -symmetric backbone. While this flexibility can result in slightly lower ee (70–85%) due to competing diastereomeric transition states, DDB is highly scalable, inexpensive, and both enantiomers are readily synthesized from natural L- or D-tartaric acid.

Table 1: Comparative Performance Matrix
Feature(-)-Sparteine(+)-Sparteine Surrogate(R,R)-(-)-DDB
Source Natural alkaloid (Cytisus scoparius)Multi-step syntheticSynthetic (from natural L-tartaric acid)
Structural Motif Rigid bispidine frameworkRigid bispidine frameworkFlexible C2​ -symmetric backbone
Enantiomer Availability Only (-)-enantiomer is naturally abundantSynthesized to access (+)-enantiomerBoth (R,R) and (S,S) readily available
Typical ee (Cyclizations) >90% (Highly rigid chiral pocket)>85% (Comparable to natural sparteine)70–85% (Subject to conformer flexibility)
Cost & Scalability Low/Moderate cost, high supply chain riskHigh cost (synthetic bottleneck)Very low cost, highly scalable
Ligand-Li+ Binding Strict bidentateStrict bidentateBidentate/Tetradentate (tunable)

Self-Validating Experimental Protocol

The following protocol details the enantioselective intramolecular carbolithiation of N-allyl-2-bromoanilines to synthesize enantiomerically enriched 1-allyl-3-methylindoline. This workflow is designed to be a self-validating system, where each step includes built-in causality checks to ensure the integrity of the highly sensitive organolithium intermediates.

Workflow S1 Alkenyl Substrate (e.g., N-allyl-2-bromoaniline) S2 Lithium-Halogen Exchange (t-BuLi, -78°C) S1->S2 Addition of t-BuLi S3 Chiral Ligand Coordination ((-)-Sparteine or DDB) S2->S3 Formation of Aryllithium S4 Intramolecular Carbolithiation (Syn-Addition) S3->S4 Ligand Binding & Aggregate Breakdown S5 Electrophilic Trapping (MeOH Quench) S4->S5 Enantiofacial Differentiation S6 Enantioenriched Product (Chiral Indoline) S5->S6 Stereoretentive Protonation

Fig 2: Step-by-step workflow of asymmetric intramolecular carbolithiation.

Step-by-Step Methodology

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity argon.

  • Causality: Organolithium reagents (like t-BuLi) are highly pyrophoric and act as strong bases. Any residual moisture will irreversibly protonate the t-BuLi, destroying the reagent and generating achiral byproducts that ruin the reaction's stoichiometry and enantiomeric excess.

Step 2: Substrate and Ligand Solvation

  • Action: Dissolve 1.0 mmol of N,N-diallyl-2-bromoaniline in 10 mL of anhydrous pentane/diethyl ether (9:1 v/v). Add 1.2 mmol of the chosen chiral diamine (either (-)-sparteine or (R,R)-(-)-DDB).

  • Causality: The choice of solvent is critical for enantiofacial differentiation. A predominantly hydrocarbon solvent (pentane) ensures the chiral diamine remains tightly coordinated to the lithium ion. If a strongly coordinating solvent like THF were used, it would outcompete the diamine for lithium binding, resulting in an achiral solvent-separated ion pair and a near-complete loss of enantioselectivity .

Step 3: Lithium-Halogen Exchange

  • Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 2.1 mmol of t-BuLi (1.7 M in pentane).

  • Causality: The low temperature prevents premature, uncomplexed background reactions. Exactly two equivalents (plus a slight excess) of t-BuLi are required: the first equivalent performs the lithium-halogen exchange to generate the aryllithium, while the second equivalent acts as a sacrificial base to eliminate the resulting t-butyl bromide into isobutylene gas. This prevents the newly formed aryllithium from reacting with the alkyl halide byproduct.

Step 4: Thermally-Gated Carbolithiation

  • Action: Remove the cooling bath and allow the reaction to warm to -20 °C (for (-)-sparteine) or room temperature (for DDB), stirring for 2-4 hours.

  • Causality: The syn-addition of the organolithium across the unactivated alkene requires thermal energy to overcome the activation barrier. However, keeping the temperature as low as kinetically viable maximizes the energy difference between the diastereomeric transition states, thereby maximizing the enantiomeric excess.

Step 5: Stereoretentive Quenching

  • Action: Cool the mixture back to -78 °C and rapidly inject 2.0 mL of anhydrous methanol.

  • Causality: The intramolecular carbolithiation generates a highly reactive primary benzyllithium intermediate. Methanol serves as a hard electrophile to rapidly and stereoretentively protonate this intermediate, locking in the newly formed stereocenter before any epimerization or side reactions can occur.

Conclusion

While (-)-sparteine remains the undisputed benchmark for achieving maximum enantioselectivity in carbolithiation reactions, its structural rigidity comes at the cost of supply chain instability and limited access to its (+)-enantiomer. For drug development professionals and synthetic chemists requiring scalable, cost-effective access to both enantiomers of a target molecule, (R,R)-(-)-DDB and its (S,S)-counterpart provide a highly strategic, commercially viable alternative that maintains acceptable levels of stereocontrol.

References

  • Inter- and intramolecular enantioselective carbolithiation reactions. Beilstein Journal of Organic Chemistry.[Link]

  • Enantioselective carbolithiation of S-alkenyl-N-aryl thiocarbamates: kinetic and thermodynamic control. Organic & Biomolecular Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane: A Comprehensive Guide

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, a prominent chiral diamine ligand in asymmetric synthesis, is a valuable tool for researchers in pharmaceutical and chemical development. Its effective use, however,...

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Author: BenchChem Technical Support Team. Date: March 2026

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, a prominent chiral diamine ligand in asymmetric synthesis, is a valuable tool for researchers in pharmaceutical and chemical development. Its effective use, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

(R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is classified as a skin irritant (Category 2) , a serious eye irritant (Category 2A) , and a combustible liquid (Category 4) .[1][2] Understanding the nature of these hazards is the first step in mitigating risk.

  • Skin and Eye Irritation: As a diamine, this compound can cause significant irritation upon contact with skin and eyes.[1][2] The basic nature of the amine functional groups can disrupt the lipid bilayers of skin cells and the delicate tissues of the eyes, leading to inflammation, redness, and pain. Prolonged or repeated contact may lead to more severe chemical burns.

  • Combustible Liquid: With a flashpoint above 60°C (140°F), this compound is not as easily ignited as flammable liquids. However, it still poses a fire risk when exposed to heat or open flames.[1][3] Vapors can accumulate in poorly ventilated areas and form ignitable mixtures with air.

While specific toxicological data for this exact compound is limited, the broader class of chiral diamines and related structures warrants a cautious approach. The chirality of a molecule can influence its biological activity and toxicological profile.[4][5] Therefore, preventing exposure through all routes—dermal, ocular, and inhalation—is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane. The following table outlines the recommended PPE, grounded in the compound's specific hazards and in accordance with OSHA's Personal Protective Equipment standard (29 CFR 1910.132).

Protection Type Specific Recommendation Rationale and Expert Insight
Hand Protection Butyl Rubber or Neoprene Gloves While nitrile gloves are common in laboratories, some data suggests they offer poor resistance to diamines.[6] For prolonged contact or in the absence of specific breakthrough data for this compound, more robust materials like butyl rubber or neoprene are recommended.[7] For incidental splash contact, double-gloving with a heavier-duty nitrile (e.g., 8 mil) may be acceptable, but gloves must be changed immediately upon contamination.[6] Always inspect gloves for tears or degradation before use.
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.This compound is a serious eye irritant.[2] Goggles provide a seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face during bulk transfers or other high-risk procedures.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat protects the skin on the arms and torso.[8][9] Given the combustible nature of the liquid, a flame-resistant lab coat is a prudent choice. Long pants and closed-toe shoes are a fundamental laboratory safety requirement to protect the lower body and feet from spills.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.If there is a risk of generating aerosols or vapors outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond PPE. It encompasses all aspects of the experimental workflow, from storage to disposal.

Safe Handling and Storage Protocol
  • Engineering Controls: All work with (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][8] Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It should be stored separately from strong oxidizing agents and acids, with which it may react exothermically.[10]

  • Dispensing: When transferring the liquid, use grounding and bonding techniques to prevent the buildup of static electricity, which could serve as an ignition source.[11] Use non-sparking tools.[12]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill is significant, extinguish all nearby flames and turn off any spark-producing equipment.[12][13]

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[12][14]

  • Absorb and Collect: Cover the spill with the absorbent material, working from the outside in to minimize splashing.[14] Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.[12][14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Collection: All waste containing (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, including excess reagent, contaminated absorbents, and used PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[1] Do not mix with incompatible waste streams.

  • Disposal Method: The primary recommended method of disposal is incineration by a licensed professional waste disposal service.[1][2] This ensures the complete destruction of the compound in a controlled environment.

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[15] Once decontaminated, the container can be disposed of according to your institution's guidelines.

Experimental Workflow Visualization

To further clarify the safety procedures, the following diagram illustrates the logical flow of operations when handling (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_spill Emergency Spill Response prep Conduct Risk Assessment (Review SDS) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe eng Verify Engineering Controls (Fume Hood, Eyewash) ppe->eng handle Handle in Fume Hood Away from Ignition Sources eng->handle decon Decontaminate Glassware & Equipment handle->decon waste Segregate & Label Hazardous Waste decon->waste dispose Arrange for Professional Waste Disposal (Incineration) waste->dispose spill_event Spill Occurs spill_alert Alert & Evacuate spill_event->spill_alert spill_ppe Don Emergency PPE spill_alert->spill_ppe spill_contain Contain & Absorb spill_ppe->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->waste

Caption: Workflow for the safe handling and disposal of the chemical.

By adhering to these detailed procedures, researchers can confidently and safely utilize (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in their work, fostering a secure laboratory environment and ensuring the generation of reliable scientific data.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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